IACS-9571
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQBRUSSCIAOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IACS-9571
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of two structurally related proteins: Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their ability to recognize and bind to acetylated histone tails and other acetylated proteins. This interference with critical protein-protein interactions modulates gene expression programs implicated in various diseases, most notably in oncology and virology. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Dual Inhibition of TRIM24 and BRPF1 Bromodomains
This compound functions as a competitive inhibitor at the bromodomain of TRIM24 and BRPF1. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, a key post-translational modification in the epigenetic regulation of gene expression.[1]
-
TRIM24 (Tripartite Motif-Containing Protein 24): Also known as TIF1α, TRIM24 is a multifaceted protein that acts as a transcriptional co-regulator. Its C-terminal region contains a PHD finger and a bromodomain that work in concert to read specific histone marks.[1] The TRIM24 bromodomain specifically recognizes acetylated lysine residues, such as H3K23ac, facilitating its recruitment to chromatin.[2] This recruitment can influence the transcription of target genes involved in cell proliferation, differentiation, and tumorigenesis.[1]
-
BRPF1 (Bromodomain and PHD Finger-Containing Protein 1): BRPF1 is a scaffold protein that is essential for the assembly and enzymatic activity of several histone acetyltransferase (HAT) complexes, particularly those containing MOZ (Monocytic Leukemia Zinc Finger Protein), MORF, and HBO1. The bromodomain of BRPF1 is crucial for tethering these HAT complexes to chromatin, where they acetylate histones and modulate chromatin structure to facilitate gene transcription.[1]
By occupying the acetyl-lysine binding pocket of both TRIM24 and BRPF1, this compound prevents their interaction with acetylated histones, thereby displacing them from chromatin. This leads to altered transcription of downstream target genes.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [1][3] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [1][3] |
| TRIM24 | AlphaScreen | IC50 | 8 | [4][5] |
Table 2: Cellular Activity and Selectivity of this compound
| Parameter | Cell Line | Value (nM) | Assay Type | Reference |
| Cellular Potency (EC50) | HeLa | 50 | AlphaLISA | [1][4] |
| Selectivity vs. Other Bromodomains | Fold Selectivity | |||
| BRPF2 | 9 | Biochemical Assay | [4][5] | |
| BRPF3 | 21 | Biochemical Assay | [4][5] | |
| BRD4 (BET sub-family) | >7,700 | Biochemical Assay | [4][5] |
Table 3: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| CWR22Rv1 | Prostate Cancer | IC50 | 10.82 | [4] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route of Administration | Value | Reference |
| Oral Bioavailability (F) | Oral | 29% | [3] |
Signaling Pathways and Biological Consequences
The inhibition of TRIM24 and BRPF1 by this compound has significant downstream effects on various signaling pathways, leading to distinct biological outcomes in different disease contexts.
Role in Oncology
Both TRIM24 and BRPF1 are implicated in the pathogenesis of several cancers, making them attractive therapeutic targets.[1]
-
Glioblastoma (GBM): In GBM, TRIM24 can act as a co-activator for the transcription factor STAT3, a key player in cancer cell proliferation and survival.[6][7] TRIM24 has also been shown to activate the expression of the pluripotency transcription factor SOX2, which is crucial for maintaining the stemness and invasiveness of glioblastoma stem cells.[8] By inhibiting TRIM24, this compound can disrupt these oncogenic signaling axes.
-
Leukemia: BRPF1 is a critical component of the MOZ-HAT complex, which is frequently dysregulated in acute myeloid leukemia (AML). Inhibition of the BRPF1 bromodomain can disrupt the function of this complex, leading to altered gene expression and reduced proliferation of leukemia cells.
Below is a diagram illustrating the proposed mechanism of this compound in glioblastoma.
Role in HIV-1 Latency Reactivation
Recent studies have unveiled a surprising role for this compound in the context of HIV-1 infection. TRIM24 has been identified as a co-factor that is recruited to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated virus, where it promotes transcriptional elongation.[2] Paradoxically, inhibition of the TRIM24 bromodomain by this compound has been shown to reactivate latent HIV-1 provirus.[2] This effect is thought to be due to a redistribution of TRIM24 from cellular genes to the viral LTR upon bromodomain inhibition.[2] this compound acts synergistically with other latency-reversing agents (LRAs) to enhance viral transcription.[2]
The diagram below illustrates the proposed mechanism of this compound in HIV-1 latency reversal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
AlphaScreen Biochemical Assay for TRIM24 Inhibition
This assay is used to determine the in vitro potency of compounds in disrupting the interaction between the TRIM24 bromodomain and an acetylated histone peptide.
-
Materials:
-
Recombinant His-tagged TRIM24 bromodomain protein.
-
Biotinylated histone H3 peptide acetylated at lysine 23 (H3K23ac).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
This compound or other test compounds.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, His-TRIM24 protein, and biotinylated H3K23ac peptide.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add a suspension of Ni-NTA Acceptor beads and Streptavidin Donor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values from the dose-response curves.
-
AlphaLISA Cellular Assay for TRIM24 Target Engagement
This assay measures the ability of a compound to disrupt the interaction between TRIM24 and endogenous histone H3 within a cellular context.[9][10]
-
Materials:
-
HeLa cells engineered to express FLAG-tagged TRIM24.
-
This compound or other test compounds.
-
Cell lysis buffer.
-
Anti-FLAG Acceptor beads (PerkinElmer).
-
Biotinylated anti-histone H3 antibody.
-
Streptavidin-coated Donor beads (PerkinElmer).
-
384-well microplates.
-
-
Procedure:
-
Seed HeLa-FLAG-TRIM24 cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 2 hours).
-
Lyse the cells directly in the wells.
-
Add a mixture of biotinylated anti-histone H3 antibody and anti-FLAG Acceptor beads to the lysate.
-
Incubate to allow for antibody binding.
-
Add Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaLISA-capable plate reader.
-
Calculate EC50 values from the dose-response curves.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment alters the association of TRIM24 with specific genomic loci, such as the HIV-1 LTR or the promoters of cancer-related genes.[2]
-
Materials:
-
Cells of interest (e.g., Jurkat T-cells with latent HIV-1, or glioblastoma cells).
-
This compound or DMSO (vehicle control).
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Anti-TRIM24 antibody or control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting specific DNA regions.
-
-
Procedure:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-TRIM24 antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Use the purified DNA for quantitative PCR (qPCR) with primers specific to the target genomic regions to quantify the amount of TRIM24 binding.
-
The workflow for a typical ChIP experiment is depicted below.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. TRIM24 is an oncogenic transcriptional co-activator of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRIM24 promotes stemness and invasiveness of glioblastoma cells via activating Sox2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
IACS-9571: A Potent Dual Inhibitor of TRIM24 and BRPF1 for Epigenetic Research and Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] These two proteins are key epigenetic regulators implicated in the pathogenesis of various cancers, making this compound a valuable chemical probe for studying their biological functions and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and relevant signaling pathways.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby acting as "readers" of the epigenetic code. The bromodomain-containing proteins TRIM24 and BRPF1 have emerged as attractive targets for cancer therapy due to their roles in transcriptional regulation and chromatin remodeling.[5]
TRIM24, also known as TIF1α, is an E3 ubiquitin ligase and a transcriptional co-regulator that is overexpressed in several cancers, with its high expression levels often correlating with poor patient prognosis. BRPF1 is a scaffolding protein essential for the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. Dysregulation of BRPF1 has been linked to various malignancies, including hematological cancers and hepatocellular carcinoma.
This compound was developed as a high-affinity, cell-permeable ligand that dually targets the bromodomains of TRIM24 and BRPF1, offering a powerful tool to dissect their roles in normal physiology and disease.
Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents their interaction with acetylated histones and other acetylated proteins. This disruption of protein-protein interactions alters the recruitment of transcriptional machinery and chromatin remodeling complexes to specific gene loci, ultimately modulating gene expression programs that are critical for cancer cell proliferation and survival.
Mechanism of this compound action.
Quantitative Data
The potency, selectivity, and cellular activity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| TRIM24 | AlphaScreen | 8 | - | |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | - | 31 | |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | - | 14 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| AlphaLISA (TRIM24 Target Engagement) | HeLa | 50 | |
| Antiproliferative (Cell Titer-Glo) | 22Rv1 | - |
Table 3: Selectivity Profile of this compound
| Target Family | Selectivity vs. BRPF2 | Selectivity vs. BRPF3 | Selectivity vs. BRD4 | Reference(s) |
| Bromodomains | 9-fold | 21-fold | >7700-fold |
Key Signaling Pathways
TRIM24 and BRPF1 are involved in multiple signaling pathways that are crucial for cancer development and progression.
TRIM24 Signaling
TRIM24 has been shown to act as a coactivator for several nuclear receptors and transcription factors, including the estrogen receptor (ER) and STAT3. It can also influence the PI3K/Akt and Wnt/β-catenin signaling pathways. Furthermore, TRIM24 can function as an E3 ubiquitin ligase, targeting proteins like p53 for degradation.
TRIM24 signaling pathways.
BRPF1 Signaling
BRPF1 is a critical component of the MOZ/MORF histone acetyltransferase complexes. These complexes play a vital role in regulating the expression of key oncogenes such as E2F2 and EZH2 by controlling histone acetylation at their promoter regions.
BRPF1 signaling pathway.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard procedures and should be optimized for specific experimental conditions.
Biochemical Assays
This assay measures the ability of this compound to disrupt the interaction between the bromodomain of TRIM24 or BRPF1 and an acetylated histone peptide.
-
Materials:
-
Recombinant GST-tagged TRIM24 bromodomain or His-tagged BRPF1 bromodomain
-
Biotinylated histone H3 or H4 peptide (e.g., H3K23ac)
-
Europium-labeled anti-GST or anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound serial dilutions
-
384-well low-volume plates
-
-
Procedure:
-
Add 2 µL of this compound serial dilutions or DMSO control to the assay plate.
-
Add 4 µL of a solution containing the respective bromodomain protein and the Europium-labeled antibody.
-
Add 4 µL of a solution containing the biotinylated histone peptide and Streptavidin-APC.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50 value.
-
TR-FRET assay workflow.
ITC directly measures the heat changes associated with the binding of this compound to the TRIM24 or BRPF1 bromodomain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Materials:
-
Purified TRIM24 or BRPF1 bromodomain protein (in the ITC cell)
-
This compound (in the ITC syringe)
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein into the sample cell and this compound into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Cellular Assays
This assay measures the engagement of this compound with TRIM24 or BRPF1 in live cells.
-
Materials:
-
Cells expressing NanoLuc®-TRIM24 or NanoLuc®-BRPF1 fusion protein
-
HaloTag®-Histone H3.3 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound serial dilutions
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Seed cells expressing the fusion constructs into the assay plate.
-
Treat cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add serial dilutions of this compound and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure luminescence at 460 nm (donor) and 618 nm (acceptor).
-
Calculate the NanoBRET™ ratio and plot against inhibitor concentration to determine the EC50.
-
NanoBRET assay workflow.
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Cell culture medium and supplements
-
This compound serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled 96- or 384-well plates
-
-
Procedure:
-
Seed cells at an appropriate density in the assay plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its favorable biochemical and cellular profiles make it an invaluable tool for researchers investigating the roles of these epigenetic readers in health and disease. Furthermore, its demonstrated anti-proliferative effects in cancer cell lines underscore its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides the foundational information necessary for the effective utilization of this compound in a research or drug discovery setting.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
The Role of IACS-9571 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This document details its mechanism of action, summarizes key quantitative data, provides experimental methodologies for its characterization, and visualizes its associated signaling pathways.
Core Mechanism of Action
This compound functions as an epigenetic modulator by targeting the bromodomains of TRIM24 and BRPF1.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, acting as "readers" of the epigenetic code.[1] By competitively inhibiting the bromodomains of TRIM24 and BRPF1, this compound disrupts their ability to bind to acetylated histones, thereby modulating gene expression programs implicated in various diseases, particularly cancer.[1][2]
TRIM24 (Tripartite Motif Containing 24) , also known as TIF1α, is a multi-domain protein that functions as a transcriptional co-regulator and an E3 ubiquitin ligase.[3][4] Its bromodomain, in conjunction with an adjacent PHD finger, recognizes specific histone marks, tethering it to chromatin where it can influence gene transcription. Overexpression of TRIM24 is correlated with poor prognosis in several cancers.[1][3]
BRPF1 (Bromodomain and PHD Finger Containing Protein 1) is a crucial scaffolding protein required for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly those containing the MYST family enzymes MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF.[1] These complexes play a vital role in regulating chromatin structure and gene transcription.
This compound, by simultaneously inhibiting both TRIM24 and BRPF1, offers a unique approach to probe the biology of these epigenetic readers and presents a potential therapeutic strategy for cancers dependent on their activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, inhibitory potency, and cellular activity.
| Parameter | Target | Value | Assay | Reference |
| Binding Affinity (Kd) | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][2][5] |
| BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][2][5] | |
| Inhibitory Concentration (IC50) | TRIM24 | 7.6 nM | AlphaScreen | [1] |
| TRIM24 | 8 nM | AlphaScreen | [4][6] | |
| Cellular Potency (EC50) | TRIM24 Target Engagement | 50 nM | AlphaLISA | [1][2][6] |
| Target | Selectivity (fold vs. This compound for TRIM24) | Reference |
| BRPF2 | 9-fold less sensitive | [3][4] |
| BRPF3 | 21-fold less sensitive | [3][4] |
| BRD4 (BET family) | >7,700-fold less sensitive | [4][6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving TRIM24 and BRPF1 that are disrupted by this compound.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small molecule inhibitors of BRPF1 and TRIM24 bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
IACS-9571: A Potent and Selective Chemical Probe for Elucidating TRIM24 and BRPF1 Function in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a powerful and highly selective chemical probe designed to investigate the roles of the bromodomain-containing proteins TRIM24 (Tripartite Motif Containing 24) and BRPF1 (Bromodomain and PHD Finger Containing Protein 1) in cancer biology. As a dual inhibitor, this compound offers a valuable tool to dissect the epigenetic mechanisms regulated by these two key proteins, which have been implicated in the progression of various malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its use, and its application in preclinical cancer models.
Introduction
Epigenetic regulation is a critical layer of gene expression control, and its dysregulation is a hallmark of cancer. Bromodomains are "reader" domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a pivotal role in chromatin remodeling and transcriptional activation. The bromodomain-containing proteins TRIM24 and BRPF1 have emerged as compelling targets in oncology. TRIM24, an E3 ubiquitin ligase and transcriptional co-regulator, is overexpressed in several cancers, correlating with poor prognosis. BRPF1 is a scaffold protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes, which are frequently dysregulated in hematological malignancies.
This compound was developed through a structure-guided design process to be a potent and selective inhibitor of the bromodomains of both TRIM24 and BRPF1.[1][2][3] Its high affinity and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal chemical probe for studying the biological functions of these two proteins in both in vitro and in vivo cancer models.[1][4] This guide will detail the characteristics of this compound and provide methodologies for its effective use in cancer research.
Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. It binds to the acetyl-lysine binding pocket of these bromodomains, thereby preventing their interaction with acetylated histones and other acetylated proteins. This disruption of protein-protein interactions inhibits the recruitment of TRIM24 and BRPF1 to chromatin, leading to downstream effects on gene transcription. By inhibiting both TRIM24 and BRPF1, this compound allows for the investigation of the combined roles of these two epigenetic regulators in cancer.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| TRIM24 | AlphaScreen | IC50 | 8 | [2] |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | [1][4] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [1][4] |
| BRPF2 | - | Selectivity | 9-fold vs TRIM24 | [2] |
| BRPF3 | - | Selectivity | 21-fold vs TRIM24 | [2] |
| BRD4 | - | Selectivity | >7,700-fold vs TRIM24 | [2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| AlphaLISA | HeLa | EC50 | 50 | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 29% | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Biochemical Ligand Displacement Assay (AlphaScreen)
This assay measures the ability of this compound to displace a biotinylated histone peptide from the TRIM24 bromodomain.
Materials:
-
His-tagged TRIM24 PHD-Bromo domain
-
Biotinylated histone H3 peptide containing acetylated lysine
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Streptavidin Donor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, 0.1% w/v BSA, 0.05% w/v Tween-20, 2 mM DTT, pH 7.9
-
This compound (serial dilutions)
-
384-well OptiPlates (PerkinElmer)
Protocol:
-
Prepare a master mix containing 100 nM His-TRIM24 (PHD-Bromo) and 40 µg/mL Nickel Chelate Acceptor beads in assay buffer.
-
Add 10 µL of the master mix to each well of a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of 100 nM biotinylated histone peptide to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Add 10 µL of Streptavidin Donor beads (diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular Target Engagement Assay (AlphaLISA)
This assay measures the displacement of endogenous histone H3 from ectopically expressed TRIM24 in cells by this compound.
Materials:
-
HeLa cells stably expressing FLAG-tagged TRIM24 PHD-bromodomain
-
This compound (serial dilutions)
-
Histone Extraction Buffer
-
Biotinylated anti-Histone H3 antibody
-
Anti-FLAG Acceptor beads (PerkinElmer)
-
Streptavidin Donor beads (PerkinElmer)
-
384-well cell culture plates
Protocol:
-
Seed HeLa cells in 384-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or DMSO for 2 hours.
-
Lyse the cells and extract histones according to the AlphaLISA kit manufacturer's protocol.
-
Add a mix of biotinylated anti-Histone H3 antibody and anti-FLAG Acceptor beads to the lysate.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-capable plate reader.
In Vivo Glioblastoma Xenograft Model
This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a glioblastoma patient-derived xenograft (PDX) model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Patient-derived glioblastoma cells
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant patient-derived glioblastoma cells into the flanks of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily).
-
Administer vehicle control to the control group.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Applications in Cancer Research
This compound serves as a critical tool for investigating the multifaceted roles of TRIM24 and BRPF1 in cancer.
-
Target Validation: By selectively inhibiting TRIM24 and BRPF1, this compound helps to validate these proteins as therapeutic targets in various cancer contexts.
-
Dissecting Downstream Pathways: Researchers can use this compound to identify the downstream transcriptional programs regulated by TRIM24 and BRPF1. For instance, studies have used this compound to probe changes in gene expression in leukemia and breast cancer cells.[5]
-
Preclinical Efficacy Studies: The favorable pharmacokinetic profile of this compound allows for its use in in vivo studies to assess the anti-tumor efficacy of targeting TRIM24 and BRPF1 in relevant cancer models, such as glioblastoma.[6]
-
Combination Therapy Studies: this compound can be used in combination with other anti-cancer agents to explore potential synergistic effects and overcome drug resistance.
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Its utility as a chemical probe provides a valuable resource for the cancer research community to further unravel the epigenetic dependencies of various malignancies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the functions of TRIM24 and BRPF1 and in the development of novel epigenetic therapies for cancer. As of the latest available information, the clinical trial status of this compound has not been publicly disclosed.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of IACS-9571 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4][5] Both TRIM24 and BRPF1 are epigenetic readers implicated in the regulation of gene transcription and have been identified as oncogenic drivers in a variety of cancers. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in oncology. We will delve into its mechanism of action, present key quantitative data on its potency and selectivity, outline experimental protocols for its evaluation, and visualize the core signaling pathways it modulates.
Introduction: Targeting Epigenetic Readers in Cancer
Epigenetic modifications play a crucial role in gene expression, and their dysregulation is a hallmark of cancer. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code. By recruiting transcriptional machinery to specific genomic loci, bromodomain-containing proteins can drive the expression of oncogenes. The clinical success of BET bromodomain inhibitors has validated this class of proteins as viable therapeutic targets. This compound represents a targeted approach aimed at a distinct set of bromodomain-containing proteins, TRIM24 and BRPF1, which are increasingly recognized for their roles in tumor progression.
This compound: A Dual Inhibitor of TRIM24 and BRPF1
This compound is a novel benzimidazolone derivative that was developed through structure-guided design to selectively inhibit the bromodomains of TRIM24 and BRPF1. Its dual activity offers a unique opportunity to interrogate the combined roles of these two epigenetic regulators in cancer biology.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| TRIM24 | AlphaScreen | IC₅₀ | 8 | |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 |
Table 2: Cellular Activity and Selectivity of this compound
| Parameter | Cell Line | Value (nM) | Comments | Reference |
| Cellular Potency (EC₅₀) | HeLa | 50 | Measured by AlphaLISA cellular target engagement assay. | |
| Selectivity vs. BRPF2 | - | 9-fold | - | |
| Selectivity vs. BRPF3 | - | 21-fold | - | |
| Selectivity vs. BRD4(1, 2) | - | >7,700-fold | Demonstrates high selectivity against the BET family of bromodomains. |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Bioavailability (F) | 29% | 10 mg/kg (oral) | |
| Terminal half-life (t1/2) | 0.7 hours | Intravenous |
Table 4: Effects on Cancer Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Growth suppression and apoptosis | 5 µM | |
| MCF-7 | Breast Cancer | No significant effect on cell growth | Not specified |
Signaling Pathways Modulated by this compound
By inhibiting TRIM24 and BRPF1, this compound disrupts key oncogenic signaling pathways.
TRIM24 Signaling
TRIM24 is a multifaceted protein with roles as a transcriptional co-regulator and an E3 ubiquitin ligase. Its overexpression is linked to poor prognosis in several cancers. The diagram below illustrates some of the key pathways influenced by TRIM24.
Caption: TRIM24 signaling pathways in cancer.
BRPF1 Signaling
BRPF1 acts as a scaffold protein, assembling histone acetyltransferase (HAT) complexes, particularly those containing MOZ (MYST3) and MORF (MYST4). These complexes play a critical role in regulating gene expression through histone acetylation.
Caption: BRPF1's role in histone acetylation and gene expression.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of the core assays used to characterize this compound.
AlphaScreen Biochemical Assay
This assay is used to determine the in vitro potency of inhibitors against the bromodomain of interest.
Caption: Workflow for the AlphaScreen biochemical assay.
Protocol Details:
-
Reagents: Biotinylated histone H3 peptide (containing K23ac), GST-tagged TRIM24 bromodomain, Streptavidin-coated donor beads, and Glutathione-coated acceptor beads.
-
Procedure:
-
Reagents are incubated in a 384-well plate.
-
In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into proximity.
-
Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
This compound competes with the histone peptide for binding to the bromodomain, separating the beads and causing a decrease in the AlphaScreen signal.
-
IC₅₀ values are calculated from the dose-response curve.
-
AlphaLISA Cellular Assay
This assay measures the target engagement of this compound in a cellular context.
Caption: Workflow for the AlphaLISA cellular assay.
Protocol Details:
-
Cell Culture: HeLa cells ectopically expressing tagged TRIM24 are typically used.
-
Procedure:
-
Cells are treated with a dilution series of this compound.
-
Cells are lysed, and the lysate is incubated with a biotinylated anti-histone H3 antibody and an anti-tag antibody conjugated to acceptor beads.
-
Streptavidin-coated donor beads are added, which bind to the biotinylated anti-histone H3 antibody.
-
The proximity of the donor and acceptor beads, mediated by the TRIM24-histone interaction, generates a signal.
-
This compound displaces TRIM24 from the chromatin, leading to a reduction in the AlphaLISA signal.
-
EC₅₀ values are determined from the dose-response curve.
-
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent in oncology. Its high potency, selectivity, and demonstrated cellular activity make it a valuable tool for further investigation into the roles of TRIM24 and BRPF1 in cancer. While initial studies in some cancer cell lines have shown promise, further research is needed to identify the specific cancer types and patient populations that would most benefit from this compound treatment. Future studies should focus on comprehensive in vivo efficacy studies in a broader range of cancer models, the identification of biomarkers to predict response, and exploration of potential combination therapies. The continued investigation of this compound and other selective bromodomain inhibitors will undoubtedly advance our understanding of epigenetic regulation in cancer and may lead to novel therapeutic strategies.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
IACS-9571: A Novel TRIM24 Bromodomain Inhibitor for HIV-1 Latency Reversal
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The establishment of a latent reservoir of integrated HIV-1 provirus in resting CD4+ T cells is the primary obstacle to a cure for HIV-1. The "shock and kill" therapeutic strategy aims to eradicate this reservoir by reactivating viral gene expression with Latency Reversing Agents (LRAs), thereby exposing infected cells to immune-mediated clearance. However, many existing LRAs suffer from low efficacy or induce global T cell activation, which can have deleterious effects. This document details the mechanism and implications of IACS-9571, a potent and selective inhibitor of the Tripartite Motif-Containing Protein 24 (TRIM24) bromodomain, as a novel and promising LRA. This compound paradoxically reactivates latent HIV-1 provirus while concurrently suppressing key T cell activation markers, a unique and highly desirable profile for an LRA. This guide provides a comprehensive overview of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the relevant cellular pathways.
Introduction: The Challenge of HIV-1 Latency
Combination Antiretroviral Therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition by effectively suppressing viral replication to undetectable levels.[1] However, cART does not eliminate the virus. A reservoir of latently infected cells, primarily resting memory CD4+ T cells, persists, harboring integrated but transcriptionally silent HIV-1 provirus.[1] This latent reservoir is the main barrier to a cure, as cessation of cART invariably leads to a rebound in viremia.[1]
The "shock and kill" strategy is a leading approach aimed at eliminating this reservoir. It involves using LRAs to reactivate viral transcription ("shock"), making the infected cells visible to the host's immune system or susceptible to viral cytopathic effects ("kill").[2] An ideal LRA would robustly reactivate the latent provirus across diverse patient populations without inducing widespread, non-specific T cell activation, which can lead to systemic inflammation and potentially expand the latent reservoir.[3]
This compound: A Potent and Selective TRIM24 Bromodomain Inhibitor
This compound is a high-affinity, selective dual inhibitor of the TRIM24 and BRPF1 bromodomains.[4][5] It was developed as part of a structure-guided design effort and exhibits low nanomolar affinity for its targets (IC50 of 7.6 nM and Kds of 31 nM and 14 nM for TRIM24 and BRPF1, respectively).[4][5] It displays excellent cellular potency with an EC50 of 50 nM in cellular target engagement assays.[4] Crucially, this compound shows high selectivity, with over 7,700-fold selectivity against the BET sub-family of bromodomains, including BRD4.[5] While initially investigated for applications in oncology, its effect on HIV-1 transcription has revealed a surprising and potent latency-reversing activity.[3][6]
Mechanism of Action in HIV-1 Latency Reversal
The Role of TRIM24 in HIV-1 Transcription
TRIM24 is a transcriptional co-regulator that is recruited to the HIV-1 Long Terminal Repeat (LTR), the promoter region for the viral genome, through an interaction with the general transcription factor TFII-I.[7][8] This recruitment stimulates transcriptional elongation by enhancing the association of the Positive Transcription Elongation Factor b (P-TEFb), which is composed of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9).[7][9] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcription.[3] Given that TRIM24 is required for stimulating transcription from the HIV-1 LTR, the discovery that an inhibitor of its bromodomain could induce viral expression was unexpected.[7]
Paradoxical Activation by a TRIM24 Inhibitor
The latency-reversing effect of this compound is believed to stem from its inhibition of the TRIM24 bromodomain's interaction with acetylated histones on cellular genes.[6] This action may increase the available pool of TRIM24, leading to its redistribution and elevated association with the HIV-1 LTR.[3][6] This enhanced recruitment of TRIM24 to the LTR, in turn, boosts the recruitment of P-TEFb/CDK9, stimulating transcriptional elongation and reactivating the latent provirus.[3][6] Therefore, while inhibiting one function of TRIM24 (chromatin binding at cellular genes), this compound paradoxically enhances its transcriptional activation function at the HIV-1 LTR.
Quantitative Analysis of this compound Activity
In Vitro HIV-1 Reactivation
This compound demonstrates potent latency reversal activity in various T cell line models of HIV-1 latency.[6][7] Treatment of Jurkat T cells containing a latent mHIV-Luciferase reporter provirus with this compound resulted in a dose-dependent increase in luciferase expression.[8]
| Cell Line | Assay | This compound Concentration | Result (Fold Induction vs. Vehicle) | Reference |
| Jurkat mHIV-Luciferase | Luciferase Activity | 10 µM | ~2-fold at 6 hours | [6] |
| Jurkat mHIV-Luciferase | Luciferase Activity | 20 µM | ~3-fold at 4 hours | [8] |
Synergistic Effects with Other Latency Reversing Agents (LRAs)
A key feature of this compound is its ability to synergize with other classes of LRAs, significantly enhancing HIV-1 reactivation. This suggests its potential use in combination therapies to achieve a more robust reversal of latency.[6][7]
| Primary LRA | LRA Concentration | This compound Concentration | Result (Luciferase Fold Induction) | Reference |
| PMA | 20 nM | 10 µM | Synergistic Activation | [6] |
| Ionomycin | 1 µM | 10 µM | Synergistic Activation | [6] |
| TNF-α | 10 ng/µL | 10 µM | Synergistic Activation | [6] |
| PEP005 (PKC Agonist) | 20 nM | 10 µM | Synergistic Activation | [6] |
| JQ1 (BET Inhibitor) | 10 µM | 10 µM | Synergistic Activation | [10] |
| SAHA (HDAC Inhibitor) | 10 µM | 10 µM | Additive/Slightly Synergistic | [8] |
Effects on Primary CD4+ T cells from ART-treated Individuals
To assess its clinical relevance, this compound was tested on CD4+ T cells isolated from HIV-1 infected individuals on suppressive ART. While this compound alone did not produce a detectable increase in HIV-1 mRNA, its combination with the PKC agonist PEP005 resulted in robust proviral expression.[6]
| Cell Source | Treatment | Assay | Result | Reference |
| Primary CD4+ T cells (ART patients) | 10 µM this compound | RT-PCR (HIV-1 mRNA) | No significant increase | [6] |
| Primary CD4+ T cells (ART patients) | PEP005 + 10 µM this compound | RT-PCR (HIV-1 mRNA) | Robust viral transcription | [6] |
Impact on T-Cell Activation
Unlike many LRAs that trigger global T cell activation, this compound exhibits a favorable safety profile by partially suppressing it. When used alone, it does not elevate levels of the T cell activation markers IL-2 or CD69.[6] More remarkably, when combined with potent activators like PEP005 or PMA, this compound actively inhibits the induction of these markers.[6][7]
| Cell Source | Treatment | Marker | Result | Reference |
| CD4+ T cells (ART patients) | This compound | IL-2, CD69 mRNA | No elevation | [6] |
| CD4+ T cells (ART patients) | PEP005 + this compound | IL-2 mRNA | Robust suppression of induction | [6] |
| CD4+ T cells (ART patients) | PEP005 + this compound | CD69 mRNA | ~40% reduction in induction | [6] |
Signaling Pathways and Molecular Interactions
The mechanism of this compound involves a complex interplay of transcription factors at the HIV-1 LTR. The following diagrams illustrate these interactions and experimental workflows.
Key Experimental Protocols
The following protocols are summarized from methodologies used to characterize this compound.[6][8]
Cell Lines and Culture
-
Cell Lines: Jurkat T cell lines containing integrated HIV-1 provirus with a reporter gene (e.g., Luciferase or GFP), such as J-Lat 10.6 or Jurkat Tat mHIV-Luciferase cells, are commonly used.
-
Culture Medium: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
HIV-1 Latency Reactivation Assays (Luciferase/GFP)
-
Cell Plating: Plate latently infected reporter cells (e.g., J-Lat or mHIV-Luciferase Jurkat cells) in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Add this compound and/or other LRAs at the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 6, or 24 hours) at 37°C.
-
Analysis (Luciferase): Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis (GFP): Harvest cells, wash with PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. Data is analyzed using software like FlowJo.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment: Treat Jurkat mHIV-Luciferase cells (1 x 10^8 cells) with DMSO (vehicle), this compound, and/or other agonists for a specified time (e.g., 4 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1.1% and incubating.
-
Nuclei Isolation & Sonication: Isolate nuclei and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with antibodies specific to the protein of interest (e.g., TRIM24, RNAPII, CDK9, phospho-Ser2-CTD RNAPII).
-
Washing and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and elute the DNA.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
qPCR Analysis: Purify the DNA and perform quantitative PCR (qPCR) using primers specific to regions of the HIV-1 LTR to quantify protein occupancy.
Flow Cytometry for T-Cell Activation Markers
-
Cell Treatment: Treat 1 x 10^6 cells (Jurkat or primary CD4+ T cells) with the indicated compounds for a specified time (e.g., 4 hours).
-
Blocking: Block Fc receptors by incubating cells with an appropriate blocking antibody (e.g., CD16/CD32) on ice.
-
Surface Staining: Add a fluorescently-conjugated antibody against the surface marker of interest (e.g., PE-Cy7 anti-human CD69) or a corresponding isotype control. Incubate on ice in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound antibodies.
-
Analysis: Resuspend cells in PBS and analyze on a flow cytometer. Gate on the live cell population based on forward and side scatter parameters.
Quantitative RT-PCR
-
Cell Treatment & RNA Extraction: Treat cells as required, then harvest and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, a suitable qPCR master mix, and specific primers for the genes of interest (e.g., HIV-1 mRNA, IL-2, CD69, and a housekeeping gene like GAPDH for normalization).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Implications and Future Directions
This compound represents a novel and exciting class of LRA. Its unique ability to reactivate latent HIV-1 while simultaneously mitigating T cell activation addresses a major challenge in the development of "shock and kill" therapies.[6][7] The synergistic activity with other LRAs, such as PKC agonists, suggests that this compound could be a critical component of a combination therapy designed to purge the latent reservoir effectively and safely.[6]
Future research should focus on several key areas:
-
Elucidating the precise mechanism by which this compound suppresses T cell activation gene expression.
-
In vivo studies in animal models to assess the efficacy and safety of this compound, alone and in combination, in reducing the latent reservoir.
-
Evaluation in diverse primary cell models of latency to confirm its broad activity.
-
Pharmacokinetic and pharmacodynamic studies to determine its suitability for clinical development.
The discovery of this compound's effects on HIV-1 latency opens a new therapeutic avenue and underscores the potential of targeting host cell factors to combat viral persistence. Its development could be a significant step toward achieving a functional cure for HIV-1.
References
- 1. HIV Latency Reversal Agents that target Chromatin remodeler-driven repressive HIV promoter structure | Explore Technologies [techfinder.stanford.edu]
- 2. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Potency and Selectivity of IACS-9571: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of IACS-9571, a potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains. Developed through a meticulous structure-guided design process, this compound has emerged as a valuable chemical probe for investigating the biological functions of these epigenetic regulators, which are implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and chemical features that govern the efficacy and selectivity of this compound.
Core Compound Profile
This compound, a derivative of the N,N-dimethyl benzimidazolone scaffold, demonstrates low nanomolar affinities for both TRIM24 and BRPF1.[1][2][3][4][5] Its development was the result of iterative X-ray co-crystal structures, which guided the optimization of its unique binding mode.[1][2][3][4] The compound exhibits excellent cellular potency and favorable pharmacokinetic properties, making it a high-quality tool for both in vitro and in vivo studies.[1][2][3][4][5]
Quantitative Analysis of this compound and Related Analogs
The following tables summarize the key quantitative data that illustrates the structure-activity relationship of this compound and its precursors. The data highlights the progressive optimization of the initial scaffolds to yield a highly potent and cell-permeable inhibitor.
Table 1: Initial Scaffold Potency
| Compound | Scaffold | TRIM24 IC50 (μM) |
| 2 | Indolinone sulfonamide | 17 |
| 3a | Tetrahydro isoquinolin-2-one | 4.8 |
| 5a | N,N-dimethyl-benzimidazol-2-one | 4.9 |
| 4 | Regioisomeric N,N-dimethyl-benzimidazol-2-one | 14 |
Data sourced from a study on the structure-guided design of this compound.[1]
Table 2: Aryl-Ether Substitution Effects on Potency and Solubility
| Compound | Substitution | TRIM24 IC50 (nM) | Cellular EC50 (nM) | Kinetic Solubility (μM, pH 7.0) |
| 8i (this compound) | Dimethylamine | 7.6 | 50 | 76 |
| 8f | Imidazole | - | - | - |
This table highlights key compounds from the optimization process, with this compound (8i) being the most potent and soluble.[1][4]
Table 3: Binding Affinity and Selectivity of this compound
| Target | Method | Value |
| TRIM24 | IC50 (AlphaScreen) | 7.6 nM[4] |
| TRIM24 | Kd (ITC) | 31 nM[1][2][3][4][5][6][7] |
| BRPF1 | Kd (ITC) | 14 nM[1][2][3][4][5][6][7] |
| BRPF2 | Selectivity Fold | 9-fold vs TRIM24[5][6][7] |
| BRPF3 | Selectivity Fold | 21-fold vs TRIM24[5][6][7] |
| BRD4 (1, 2) | Selectivity Fold | >7,700-fold vs TRIM24[6][7] |
This compound demonstrates potent inhibition of TRIM24 and BRPF1 with high selectivity against other bromodomain families, particularly the BET subfamily.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following outlines the key experimental protocols used in the characterization of this compound.
AlphaScreen Biochemical Assay
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) was employed to determine the in vitro inhibitory potency (IC50) of the compounds against the TRIM24 bromodomain. This assay measures the displacement of a biotinylated histone peptide from the recombinant bromodomain protein.
Methodology:
-
Reagents: Recombinant TRIM24 bromodomain, biotinylated histone H3 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure: The TRIM24 protein and the biotinylated histone peptide are incubated with the test compound at varying concentrations.
-
Donor and Acceptor beads are then added. In the absence of an inhibitor, the interaction between the protein and the peptide brings the beads into close proximity, generating a chemiluminescent signal.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the signal.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.
AlphaLISA Cellular Target Engagement Assay
To assess the compound's activity in a cellular context, an AlphaLISA (Alpha Luminescence Immunoassay) was used. This assay measures the ability of the compound to displace the ectopically expressed TRIM24 from endogenous histone H3 in HeLa cells.
Methodology:
-
Cell Culture: HeLa cells are engineered to ectopically express the PHD-bromo domain of TRIM24.
-
Treatment: The cells are treated with varying concentrations of the test compound.
-
Lysis and Assay: Cells are lysed, and the lysate is incubated with anti-TRIM24 antibody-coated Acceptor beads and biotinylated anti-histone H3 antibody, followed by the addition of Streptavidin-coated Donor beads.
-
Signal Detection: A signal is generated when the TRIM24 and histone H3 are in close proximity. The inhibitor disrupts this interaction, leading to a signal decrease.
-
Data Analysis: The EC50 value, the effective concentration of the inhibitor that causes a 50% reduction in the signal, is determined.[1]
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the dissociation constant (Kd) of this compound for the TRIM24 and BRPF1 bromodomains, providing a direct measure of binding affinity.
Methodology:
-
Sample Preparation: A solution of the recombinant bromodomain protein is placed in the sample cell of the calorimeter, and a solution of the inhibitor is placed in the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with the binding event after each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction, including the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows relevant to the study of this compound.
Caption: TRIM24 and BRPF1 signaling pathways and inhibition by this compound.
Caption: The iterative experimental workflow for the SAR study of this compound.
Conclusion
The development of this compound represents a landmark in the creation of selective chemical probes for non-BET bromodomains. Its well-defined structure-activity relationship, characterized by potent dual inhibition of TRIM24 and BRPF1, high selectivity, and excellent cellular activity, provides a solid foundation for further research into the therapeutic potential of targeting these epigenetic readers. The detailed experimental protocols and visual aids presented in this guide are intended to facilitate a deeper understanding and inspire future investigations in this promising area of drug discovery.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Development of IACS-9571: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] Developed through a meticulous structure-guided design process, this high-affinity chemical probe has emerged as a critical tool for investigating the roles of TRIM24 and BRPF1 in epigenetic regulation and disease, particularly in oncology.[1] This document provides an in-depth technical overview of the discovery, development, and experimental characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Introduction: Targeting Epigenetic Readers
Bromodomains are protein interaction modules that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins has been a primary focus of inhibitor development; however, the functions of other bromodomain-containing proteins are less understood, necessitating the development of selective chemical probes. The overexpression of TRIM24 has been correlated with poor prognoses in various cancers, and BRPF1 is a key scaffolding protein in histone acetyltransferase complexes implicated in leukemia. This compound was developed to selectively target the bromodomains of TRIM24 and BRPF1, providing a means to dissect their biological functions.
Discovery and Optimization
The development of this compound was a result of a structure-guided design approach utilizing a series of N,N-dimethyl benzimidazolone bromodomain inhibitors. Through the iterative use of X-ray cocrystal structures, a unique binding mode was identified, which enabled the design of a highly potent and selective inhibitor. This optimization process led from a micromolar lead compound, IACS-6558, to the single-digit nanomolar efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target | Value | Assay Type |
| IC₅₀ | TRIM24 | 7.6 nM | AlphaScreen |
| IC₅₀ | TRIM24 | 8 nM | Not Specified |
| K_d_ (ITC) | TRIM24 | 31 nM | Isothermal Titration Calorimetry |
| K_d_ (ITC) | BRPF1 | 14 nM | Isothermal Titration Calorimetry |
| K_d_ | TRIM24 | 1.3 nM | Not Specified |
| K_d_ | BRPF1 | 2.1 nM | Not Specified |
| EC₅₀ | Cellular Target Engagement | 50 nM | AlphaLISA |
Data sourced from multiple references.
Table 2: Selectivity Profile of this compound
| Off-Target | Selectivity vs. TRIM24 (Fold) |
| BRPF2 | 9 |
| BRPF3 | 21 |
| BRD4 (1, 2) | > 7,700 |
Data sourced from multiple references.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability (F) | 29% |
| Solubility (pH 7.0) | 76 µM |
Data sourced from multiple references.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
AlphaScreen Biochemical Assay
The AlphaScreen assay was employed to determine the biochemical potency of this compound against the TRIM24 bromodomain.
-
Assay Buffer: 50 mM HEPES, 300mM NaCl, 0.1% w/v BSA, 0.05% w/v Tween-20, and 2 mM DTT at pH 7.9.
-
Procedure:
-
All steps were performed under low-light conditions.
-
A master mix containing 100 nM His-TRIM24 (PHD-Bromo), 40 µg/mL nickel chelate acceptor beads, and 100 nM biotinylated histone peptide was prepared.
-
10 µL of the master mix was dispensed into assay plates.
-
Serial dilutions of this compound were added to the wells.
-
The reaction was incubated at room temperature.
-
The signal was read on an appropriate plate reader.
-
AlphaLISA Cellular Target Engagement Assay
To measure the displacement of TRIM24 from histone H3 in a cellular context, an AlphaLISA assay was utilized.
-
Cell Line: HeLa cells ectopically expressing TRIM24(PHD-bromo).
-
Procedure:
-
HeLa cells were cultured and treated with varying concentrations of this compound.
-
Cells were lysed to release cellular components.
-
The lysate was incubated with AlphaLISA acceptor beads conjugated to an anti-histone H3 antibody and donor beads conjugated to an antibody recognizing the tag on the ectopic TRIM24.
-
The plates were incubated in the dark to allow for bead proximity binding.
-
The AlphaLISA signal, indicative of TRIM24-histone H3 interaction, was measured. A decrease in signal corresponds to the displacement of TRIM24 by the inhibitor.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq was performed to assess the genome-wide localization of TRIM24 upon treatment with this compound.
-
Cell Treatment: 1x10⁸ cells were treated with DMSO or 2.5 µM this compound. Mouse 3T3 cells were added as a spike-in control (10% of human cells).
-
Cross-linking: Cells were cross-linked with 1.1% formaldehyde.
-
Nuclei Isolation and Sonication: Nuclei were isolated, and chromatin was sonicated to generate fragments between 200 and 700 bp.
-
Immunoprecipitation: Chromatin was immunoprecipitated with an anti-TRIM24 antibody.
-
Sequencing: The immunoprecipitated DNA was purified and subjected to next-generation sequencing.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ChIP-seq analysis.
Further Applications and Future Directions
This compound has not only served as a valuable probe for understanding the fundamental biology of TRIM24 and BRPF1 but has also been instrumental in the development of novel therapeutic strategies. For instance, it was a key component in the design of dTRIM24, a proteolysis-targeting chimera (PROTAC) that induces the degradation of the TRIM24 protein. This approach demonstrated that degradation of TRIM24 can be more effective at displacing it from chromatin and altering gene transcription compared to bromodomain inhibition alone.
Furthermore, this compound has been investigated as a potential latency-reversing agent for HIV-1. Studies have shown that it can reactivate latent HIV-1 and acts synergistically with other T-cell signaling agonists, suggesting a novel therapeutic avenue.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of epigenetics and drug discovery. Its high potency, selectivity, and favorable pharmacokinetic properties make it an exceptional chemical probe for both in vitro and in vivo studies of TRIM24 and BRPF1 function. The continued use of this compound and its derivatives will undoubtedly lead to a deeper understanding of the roles of these bromodomain-containing proteins in health and disease, and may pave the way for new therapeutic interventions.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-9571: A Technical Guide to its Impact on Gene Transcription and Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the regulation of gene expression and chromatin architecture.[3][4] Dysregulation of TRIM24 and BRPF1 has been implicated in various pathologies, including cancer and HIV-1 latency.[5] This document provides an in-depth technical overview of the molecular mechanisms by which this compound modulates gene transcription and chromatin remodeling, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1, preventing their interaction with acetylated histone tails, particularly H3K23ac. By disrupting this interaction, this compound effectively displaces TRIM24 and BRPF1 from their chromatin targets, leading to alterations in gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| TRIM24 | IC50 | 8 nM | |
| TRIM24 | Kd | 31 nM | |
| BRPF1 | Kd | 14 nM | |
| BRPF2 | Selectivity (fold vs. BRPF1) | 9 | |
| BRPF3 | Selectivity (fold vs. BRPF1) | 21 | |
| BRD4(1, 2) | Selectivity (fold vs. TRIM24) | >7,700 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cellular Target Engagement (AlphaLISA) | - | EC50 | 50 nM | |
| HIV-1 Reactivation (Luciferase Assay) | Jurkat mHIV-Luciferase | Fold Induction (10 µM, 6h) | ~2 | |
| HIV-1 Reactivation (Luciferase Assay) | Jurkat mHIV-Luciferase | Fold Induction (25 µM) | 3 |
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways and molecular interactions affected by this compound.
Caption: Mechanism of this compound Action.
Caption: this compound in HIV-1 Latency Reactivation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment for HIV-1 Reactivation Assays
-
Cell Lines:
-
Jurkat mHIV-Luciferase cells (contain an HIV-1 long terminal repeat (LTR) driving a luciferase reporter gene).
-
JLat10.6 cells (contain a full-length HIV-1 provirus with GFP replacing Nef).
-
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment:
-
Seed cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM or a dose-response from 0 to 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate cells for the specified time period (e.g., 6 or 24 hours).
-
Luciferase Reporter Assay for HIV-1 LTR Activity
-
Objective: To quantify the effect of this compound on HIV-1 LTR-driven transcription.
-
Procedure:
-
Following treatment with this compound as described in section 4.1, lyse the Jurkat mHIV-Luciferase cells using a suitable luciferase lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay or by protein quantification) to account for any cytotoxic effects.
-
Express the results as fold induction relative to the vehicle-treated control.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
-
Objective: To determine the effect of this compound on the association of TRIM24 with specific genomic loci.
-
Protocol:
-
Cell Treatment and Crosslinking:
-
Treat MCF7 cells with 5 µM this compound or vehicle (DMSO) for 24 hours.
-
Fix cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for TRIM24.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., ERα-responsive gene promoters).
-
Quantify the amount of immunoprecipitated DNA relative to an input control.
-
-
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for analyzing changes in gene expression following treatment with this compound.
Caption: Workflow for Gene Expression Analysis.
Discussion and Future Directions
This compound has emerged as a valuable chemical probe for elucidating the biological functions of TRIM24 and BRPF1. Its ability to modulate gene transcription through the inhibition of bromodomain-histone interactions has significant implications for therapeutic development, particularly in oncology and virology.
In cancer, where TRIM24 is often overexpressed, this compound has been shown to inhibit the growth and metastatic potential of glioblastoma. However, in some contexts, bromodomain inhibition alone may not be sufficient to achieve a robust anti-cancer effect, suggesting the potential for developing proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire TRIM24 protein.
In the context of HIV-1, this compound acts as a latency-reversing agent, reactivating the latent provirus. This effect, coupled with the suppression of T-cell activation markers, presents a novel and potentially advantageous profile for "shock and kill" strategies aimed at eradicating the latent HIV-1 reservoir.
Future research should focus on further characterizing the genome-wide effects of this compound on chromatin accessibility and gene transcription in various disease models. Investigating the synergistic effects of this compound with other therapeutic agents will also be crucial for translating its potential into clinical applications. The favorable pharmacokinetic properties of this compound make it a suitable tool for both in vitro and in vivo studies to further explore the therapeutic targeting of TRIM24 and BRPF1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). By competitively binding to the acetyl-lysine binding pockets of these proteins, this compound disrupts their ability to "read" epigenetic marks on histone tails, thereby modulating gene expression. This dual inhibitory activity makes this compound a valuable chemical probe for studying the roles of TRIM24 and BRPF1 in health and disease, particularly in oncology. This document provides an in-depth overview of the molecular targets of this compound, including quantitative binding and functional data, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action.
Primary Molecular Targets
The primary molecular targets of this compound in human cells are the bromodomains of TRIM24 and BRPF1.[1][2][3][4][5] this compound exhibits low nanomolar affinity for both targets, demonstrating its potency as a dual inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound with its primary targets.
Table 1: In Vitro Binding and Inhibition Data
| Target | Assay Type | Parameter | Value (nM) | Reference |
| TRIM24 | AlphaScreen | IC50 | 8 | |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31 | |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14 |
Table 2: Cellular Activity Data
| Assay Type | Parameter | Value (nM) | Reference |
| Cellular Target Engagement (AlphaLISA) | EC50 | 50 |
Table 3: Selectivity Data
| Target | Selectivity vs. BRPF2 | Selectivity vs. BRPF3 | Selectivity vs. BRD4 | Reference |
| This compound | 9-fold | 21-fold | >7,700-fold |
Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of TRIM24 and BRPF1. These bromodomains are specialized protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a critical step in the recruitment of transcriptional machinery to specific genomic loci, leading to the regulation of gene expression.
By occupying the acetyl-lysine binding pocket, this compound prevents TRIM24 and BRPF1 from engaging with their natural binding partners on chromatin. This displacement from chromatin alters the local chromatin structure and modulates the transcription of target genes. TRIM24 has been implicated as a co-regulator for several nuclear receptors and is also known to interact with p53. BRPF1 is a core component of histone acetyltransferase (HAT) complexes, which are responsible for acetylating histones and promoting a more open, transcriptionally active chromatin state. The inhibition of these targets by this compound can therefore lead to anti-proliferative effects in cancer cells where TRIM24 or BRPF1 are overexpressed or play a critical oncogenic role.
References
- 1. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Methodological & Application
Application Notes and Protocols for IACS-9571 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4] By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound displaces TRIM24 and BRPF1 from chromatin, thereby modulating gene transcription.[5][6] These application notes provide detailed protocols for utilizing this compound in common cellular assays to probe its biological activity, including a target engagement assay and a cell viability assay.
Introduction
TRIM24 and BRPF1 are epigenetic readers that play crucial roles in transcriptional regulation and have been implicated in the pathogenesis of various cancers.[4][6] TRIM24 acts as a transcriptional co-regulator for nuclear receptors, such as the estrogen receptor, and has been linked to poor prognosis in several cancers. BRPF1 is a scaffolding protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. Inhibition of the bromodomains of TRIM24 and BRPF1 with this compound offers a promising therapeutic strategy to counteract aberrant transcriptional programs in cancer.
Mechanism of Action
This compound is a dual inhibitor, binding with high affinity to the bromodomains of both TRIM24 and BRPF1. This competitive inhibition prevents the recognition of acetylated histone tails by these proteins, leading to their displacement from chromatin. The subsequent alteration of the chromatin landscape results in changes in gene expression, which can lead to cellular responses such as cell cycle arrest and apoptosis.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the reported in vitro and cellular activities of this compound.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | TRIM24 | 8 nM | Biochemical Assay | [1][2] |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][2][4] |
| Kd | BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][2][4] |
| EC50 | HeLa cells | 50 nM | AlphaLISA Cellular Target Engagement | [1][4] |
| EC50 | 22Rv1 cells | Not specified | Antiproliferative Activity (CellTiter-Glo) | [1] |
Experimental Protocols
Cellular Target Engagement Assay using AlphaLISA
This protocol is designed to measure the ability of this compound to displace TRIM24 from histone H3 in a cellular context.
Workflow Diagram:
Caption: Workflow for the AlphaLISA cellular target engagement assay.
Materials:
-
HeLa cells stably expressing FLAG-tagged TRIM24
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
AlphaLISA Lysis Buffer
-
Biotinylated anti-Histone H3 antibody
-
Streptavidin Donor Beads (PerkinElmer)
-
Anti-FLAG Acceptor Beads (PerkinElmer)
-
384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed HeLa cells expressing FLAG-tagged TRIM24 in a 384-well white opaque plate at a density of 10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium. Add 5 µL of the compound solution to the cells. For the negative control, add medium with the same final concentration of DMSO. Incubate for 2 hours at 37°C.
-
Cell Lysis: Add 10 µL of AlphaLISA Lysis Buffer to each well.
-
Antibody and Donor Bead Addition: Add 5 µL of a mix containing the biotinylated anti-Histone H3 antibody and Streptavidin Donor beads to each well.
-
Acceptor Bead Addition: Add 5 µL of anti-FLAG Acceptor beads to each well.
-
Incubation: Seal the plate and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal will decrease as this compound displaces TRIM24 from the histone H3.
Cell Viability Assay using CellTiter-Glo®
This protocol measures the effect of this compound on the viability of cancer cells.
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled multiwell plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 90 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate culture medium. Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[1]
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of TRIM24 and BRPF1. The protocols provided herein offer robust methods to assess the cellular activity of this compound, from direct target engagement to downstream effects on cell viability. These assays can be readily adapted for high-throughput screening and detailed mechanistic studies in various cell-based models.
References
- 1. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: IACS-9571 AlphaLISA Cellular Target Engagement Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol and application data for a no-wash, bead-based AlphaLISA® cellular target engagement assay to quantify the binding of IACS-9571 to its target protein, Bromodomain-containing protein 4 (BRD4), in a cellular context. This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which are critical regulators of gene transcription. This assay enables the determination of cellular potency (IC50) and confirms the compound's mechanism of action by measuring its direct interaction with BRD4 within cells.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of oncogenes such as MYC. This compound is a novel BET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies by disrupting the interaction between BRD4 and acetylated histones, thereby downregulating MYC expression.
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive method for detecting biomolecular interactions. In this assay, a biotinylated probe that binds to a specific site on the target protein and an antibody recognizing the target protein are used. The biotinylated probe is captured by streptavidin-coated Donor beads, and the antibody is recognized by a secondary antibody conjugated to Acceptor beads. When the Donor and Acceptor beads are brought into close proximity due to the presence of the target protein, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor beads, leading to a chemiluminescent signal at 615 nm. In a competitive assay format, a small molecule inhibitor like this compound will disrupt the interaction between the probe and the target protein, leading to a decrease in the AlphaLISA signal.
Signaling Pathway
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins, most notably BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, which in turn leads to the downregulation of target gene transcription, including the MYC oncogene. This disruption of a critical transcriptional program ultimately results in decreased cell proliferation and apoptosis in susceptible cancer cells.
Caption: Mechanism of action of this compound in inhibiting the BRD4 signaling pathway.
Experimental Protocol
This protocol is optimized for a 384-well plate format.
Materials:
-
Cells: Human AML cell line MOLM-13 (or other relevant cell line)
-
Compound: this compound
-
Reagents:
-
AlphaLISA Universal Buffer
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Protein A Acceptor Beads
-
Anti-BRD4 Antibody
-
Biotinylated histone H4 peptide (acetylated)
-
-
Plates: 384-well white opaque microplates
-
Instrument: Alpha-enabled microplate reader
Assay Workflow:
Caption: Step-by-step workflow for the this compound AlphaLISA cellular target engagement assay.
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in assay medium at a density of 2 x 10^5 cells/mL in a 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C.
-
Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Antibody and Peptide Addition: Add a mixture of the anti-BRD4 antibody and the biotinylated histone H4 peptide to each well. Incubate for 1 hour at room temperature.
-
AlphaLISA Bead Addition: Add a mixture of AlphaLISA Streptavidin Donor beads and Protein A Acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader at an emission wavelength of 615 nm.
Data Presentation
The results of the assay can be used to generate a dose-response curve and determine the IC50 value of this compound for BRD4 engagement in cells.
| Concentration of this compound (nM) | AlphaLISA Signal (Counts) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 0.1 | 145,000 | 3.3 |
| 1 | 120,000 | 20.0 |
| 10 | 78,000 | 48.0 |
| 50 | 40,000 | 73.3 |
| 100 | 25,000 | 83.3 |
| 500 | 10,000 | 93.3 |
| 1000 | 8,000 | 94.7 |
Note: The data presented in this table is representative and should be generated by the end-user for their specific experimental conditions.
Conclusion
The this compound AlphaLISA cellular target engagement assay provides a robust and sensitive method to quantify the interaction of this compound with BRD4 in a cellular environment. This assay is a valuable tool for researchers in drug discovery and development to characterize the cellular potency and mechanism of action of BET inhibitors. The homogeneous, no-wash format makes it amenable to high-throughput screening.
Application Notes and Protocols for IACS-9571 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting in vitro experiments with IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).
Introduction
This compound is a high-affinity chemical probe used for in vitro and in vivo evaluation of TRIM24 and BRPF1 bromodomain function.[1][2] It offers excellent cellular potency and selectivity, making it a valuable tool for investigating the roles of these epigenetic readers in various biological processes, including cancer.[3][4]
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of the TRIM24 and BRPF1 bromodomains. This inhibition disrupts their interaction with acetylated histones and other proteins, thereby modulating gene expression.
-
TRIM24 (Tripartite Motif-Containing Protein 24): A transcriptional coactivator and E3 ubiquitin ligase.[3][5] It recognizes specific histone marks (unmodified H3K4 and acetylated H3K23) and is implicated in the regulation of nuclear receptors and p53 degradation.[3][5][6][7] Inhibition of the TRIM24 bromodomain by this compound can alter the transcription of target genes and impact cell proliferation and apoptosis.[3][4]
-
BRPF1 (Bromodomain and PHD Finger-Containing Protein 1): A scaffolding protein essential for the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly those containing MOZ (monocytic leukemia zinc finger protein).[8][9][10] By binding to acetylated histones, BRPF1 helps recruit these HAT complexes to chromatin, leading to further histone acetylation and gene activation.[11][12] this compound-mediated inhibition of BRPF1 can thus lead to a decrease in histone acetylation and the downregulation of genes involved in oncogenic pathways.[8][10]
Quantitative Data Summary
The following table summarizes the reported in vitro potency and affinity of this compound.
| Parameter | Target/Cell Line | Value | Assay | Reference |
| IC50 | TRIM24 | 7.6 nM | AlphaScreen | [3] |
| CWR22Rv1 cells | 10.82 µM | CellTiter-Glo | [13] | |
| LNCaP cells | 12.15 µM | CellTiter-Glo | [13] | |
| EC50 | HeLa cells | 50 nM | AlphaLISA | [3][13] |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][3] |
| BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][3] |
Signaling Pathway Diagram
// Nodes IACS_9571 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TRIM24 [label="TRIM24 Bromodomain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BRPF1 [label="BRPF1 Bromodomain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylated_Histones [label="Acetylated Histones", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination &\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Repression [label="Target Gene Repression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; HAT_Complex [label="Histone Acetyltransferase\n(HAT) Complex (e.g., MOZ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histone_Acetylation [label="Histone Acetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Activation [label="Target Gene Activation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest &\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Oncogene_Expression [label="Reduced Oncogene\nExpression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IACS_9571 -> TRIM24 [label="Inhibits", style=dashed, color="#EA4335"]; IACS_9571 -> BRPF1 [label="Inhibits", style=dashed, color="#EA4335"]; TRIM24 -> Acetylated_Histones [label="Binds to"]; TRIM24 -> p53 [label="Promotes Degradation of"]; p53 -> Ubiquitination [style=invis]; TRIM24 -> Gene_Repression [label="Leads to"]; BRPF1 -> HAT_Complex [label="Scaffolds"]; HAT_Complex -> Histone_Acetylation [label="Promotes"]; BRPF1 -> Acetylated_Histones [label="Binds to"]; Histone_Acetylation -> Gene_Activation [label="Leads to"]; Ubiquitination -> Cell_Cycle_Arrest [label="Increased p53 leads to"]; Gene_Activation -> Reduced_Oncogene_Expression [label="Inhibition leads to"]; } .dot Caption: this compound inhibits TRIM24 and BRPF1, affecting gene expression.
Experimental Protocols
Biochemical Ligand Displacement Assay (AlphaScreen)
This protocol is for determining the biochemical potency (IC50) of this compound against the TRIM24 or BRPF1 bromodomain.
Experimental Workflow Diagram
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Reagents [label="Add Biotinylated Histone Peptide,\nGST-tagged Bromodomain, and this compound\nto a 384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Beads [label="Add Streptavidin-Donor Beads and\nAnti-GST-Acceptor Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate2 [label="Incubate in the Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="Read Plate on an Alpha-enabled\nPlate Reader", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Data to Determine IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Reagents; Add_Reagents -> Incubate1; Incubate1 -> Add_Beads; Add_Beads -> Incubate2; Incubate2 -> Read_Plate; Read_Plate -> Analyze_Data; } .dot Caption: Workflow for the AlphaScreen biochemical assay.
Materials:
-
384-well low-volume microplates
-
Recombinant GST-tagged TRIM24 or BRPF1 bromodomain
-
Biotinylated histone peptide (e.g., H3K23ac)
-
This compound
-
AlphaScreen GST Detection Kit (including Streptavidin-Donor beads and anti-GST-Acceptor beads)
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT)
-
Alpha-enabled plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following in order:
-
This compound dilution or DMSO (vehicle control).
-
A mix of biotinylated histone peptide and GST-tagged bromodomain protein.
-
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 2.5 hours.
-
Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (AlphaLISA)
This protocol measures the ability of this compound to displace TRIM24 from endogenous histone H3 in a cellular context.
Experimental Workflow Diagram
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HeLa cells expressing\nFlag-tagged TRIM24 in a 384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Treat cells with this compound\nor DMSO for 2 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse_Cells [label="Lyse cells and extract\nnuclear proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Antibodies_Beads [label="Add Biotinylated anti-Histone H3 antibody,\nStreptavidin-Donor beads, and\nanti-Flag-Acceptor beads", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate in the Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="Read Plate on an Alpha-enabled\nPlate Reader", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Data to Determine EC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Lyse_Cells; Lyse_Cells -> Add_Antibodies_Beads; Add_Antibodies_Beads -> Incubate; Incubate -> Read_Plate; Read_Plate -> Analyze_Data; } .dot Caption: Workflow for the AlphaLISA cellular target engagement assay.
Materials:
-
HeLa cells stably expressing Flag-tagged TRIM24
-
384-well cell culture plates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Biotinylated anti-Histone H3 antibody
-
AlphaLISA anti-Flag Acceptor beads
-
Streptavidin-Donor beads
-
Alpha-enabled plate reader
Procedure:
-
Seed HeLa cells expressing Flag-tagged TRIM24 in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 2 hours.
-
Lyse the cells and prepare nuclear extracts.
-
In a separate 384-well assay plate, add the cell lysate.
-
Add a mixture of biotinylated anti-Histone H3 antibody, Streptavidin-Donor beads, and anti-Flag-Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the EC50 value from the dose-response curve.
Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CWR22Rv1, LNCaP)
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar (e.g., MTT, XTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate for 96 hours.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blotting
This protocol is for detecting changes in the protein levels of TRIM24, BRPF1, and downstream targets like p53 or markers of histone acetylation.
Procedure:
-
Culture and treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TRIM24, BRPF1, p53, acetylated histones (e.g., ac-H3K23), or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine changes in protein levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is to investigate the displacement of TRIM24 or BRPF1 from specific gene promoters upon treatment with this compound.
Procedure:
-
Culture cells and treat with this compound or DMSO.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for TRIM24 or BRPF1.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
These detailed protocols provide a framework for the in vitro characterization of this compound. By utilizing these assays, researchers can effectively investigate the biochemical and cellular effects of this potent dual TRIM24/BRPF1 bromodomain inhibitor, contributing to a deeper understanding of its therapeutic potential. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hanlaboratory.com [hanlaboratory.com]
- 6. pnas.org [pnas.org]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in the Chromatin Regulator Gene BRPF1 Cause Syndromic Intellectual Disability and Deficient Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights into recognition of acetylated histone ligands by the BRPF1 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IACS-9571 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4] As a dual inhibitor, it serves as a valuable chemical probe for investigating the roles of these epigenetic readers in gene regulation and disease, particularly in oncology.[2] TRIM24 and BRPF1 are implicated in the regulation of gene expression, and their dysregulation has been linked to various cancers. This compound exhibits low nanomolar affinities for both TRIM24 and BRPF1, demonstrating excellent cellular potency. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to ensure reproducible and accurate results.
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Target | Value | Notes |
| IC50 | TRIM24 | 8 nM | Biochemical assay measuring 50% inhibitory concentration. |
| Kd | TRIM24 | 31 nM | Isothermal titration calorimetry (ITC) measuring binding affinity. |
| Kd | BRPF1 | 14 nM | Isothermal titration calorimetry (ITC) measuring binding affinity. |
| EC50 | Cellular Assay | 50 nM | AlphaLISA cellular target engagement assay in HeLa cells. |
Table 2: Reported Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Duration | Observed Effect |
| HeLa | Cervical Cancer | AlphaLISA | Not specified | Not specified | Displacement of TRIM24 from histone H3. |
| CWR22Rv1 | Prostate Cancer | CellTiter-Glo | 10.82 µM (IC50) | 96 hours | Antiproliferative activity. |
| 293FT | Embryonic Kidney | Western Blot | Equimolar with dTRIM24 | Not specified | Prevention of dTRIM24-mediated TRIM24 degradation. |
| MOLM-13 | Acute Myeloid Leukemia | ChIP-seq | 2.5 µM | Not specified | Altered TRIM24 occupancy on chromatin. |
| MCF-7 | Breast Cancer | Cell Growth Assay | Not specified | Not specified | No significant effect on cell growth. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound. It is recommended to use the hydrochloride salt of this compound for enhanced water solubility and stability, although the free base can also be used.
Materials:
-
This compound (free base or hydrochloride salt) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required volume of DMSO: The molecular weight of this compound (free base) is 642.77 g/mol . To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (µL) = (Mass of this compound (mg) / 642.77) * 100,000
For example, to prepare a 10 mM stock solution from 5 mg of this compound: (5 mg / 642.77 g/mol ) * 100,000 = 778 µL of DMSO.
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
2. Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the this compound stock solution to the final desired concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is best to perform serial dilutions. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of complete cell culture medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium in the well containing your cells.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be feasible. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution directly to the 1 mL of medium in the well.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. Treat a set of cells with the same volume of DMSO as used for the this compound treatment. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Incubation: Gently mix the plate and incubate the cells for the desired period as determined by your experimental design.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Mechanism of action of this compound in inhibiting epigenetic regulation.
References
- 1. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivochem.net [invivochem.net]
- 4. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of IACS-9571 on various cancer cell lines, with a focus on recommended concentrations for in vitro studies. Detailed protocols for assessing cell viability upon treatment with this compound are also provided.
Introduction
This compound is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD finger-containing protein 1 (BRPF1).[1][2] Both TRIM24 and BRPF1 are epigenetic readers that play crucial roles in the regulation of gene expression and have been implicated in the progression of various cancers.[1][3] this compound exhibits a biochemical half-maximal inhibitory concentration (IC50) of 8 nM for TRIM24 and shows a cellular half-maximal effective concentration (EC50) of 50 nM for target engagement in HeLa cells.[1] While it is a potent chemical probe for studying TRIM24 and BRPF1 function, its direct antiproliferative effects are highly cell-type specific.
Recommended Concentrations for Cancer Cell Lines
The antiproliferative activity of this compound varies significantly among different cancer cell lines. Below is a summary of reported IC50 values for cell viability. It is important to note that for some cancer types, such as glioblastoma, while this compound has been reported to inhibit growth, specific IC50 values from publicly available studies are not available.[4] Conversely, in certain cell lines like the leukemia line MOLM-13 and the breast cancer line MCF-7, this compound alone has not demonstrated significant growth inhibition.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Treatment Duration (hours) |
| Prostate Cancer | CWR22R | 10.82 | CellTiter-Glo® | 96 |
| Prostate Cancer | LNCaP | 12.15 | CellTiter-Glo® | 96 |
| Prostate Cancer | LNCaP C4-2B | 13.63 | CellTiter-Glo® | 96 |
| Glioblastoma | Various | Reported to inhibit growth, but specific IC50 values are not publicly available. | - | - |
| Leukemia (AML) | MOLM-13 | No significant effect observed. | - | - |
| Breast Cancer | MCF-7 | No significant effect observed. | - | - |
Signaling Pathway of this compound
This compound functions by competitively binding to the bromodomains of TRIM24 and BRPF1, thereby preventing their interaction with acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption of protein-protein interactions alters the transcription of target genes, which can, in some cellular contexts, lead to an anti-cancer effect.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well opaque-walled plates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
For suspension cells, seed cells at a density of 5,000-20,000 cells per well in 50 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow adherent cells to attach or suspension cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration range is 0.01 µM to 100 µM.
-
For adherent cells, add 100 µL of the diluted this compound to each well, resulting in a final volume of 200 µL.
-
For suspension cells, add 50 µL of the diluted this compound to each well, resulting in a final volume of 100 µL.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and wells with medium only (for background measurement).
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 200 µL for adherent cells, 100 µL for suspension cells).
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Caption: Workflow for IC50 determination using CellTiter-Glo®.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of IACS-9571 in Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective small molecule inhibitor targeting the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] By binding to these bromodomains, this compound effectively displaces these proteins from acetylated lysine (B10760008) residues on histone tails, thereby modulating gene expression.[2][4] Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including chromatin readers like TRIM24. This document provides a detailed protocol and application notes for utilizing this compound in ChIP-seq experiments to study the impact of TRIM24/BRPF1 inhibition on chromatin occupancy and gene regulation.
Overexpression of TRIM24 has been linked to a poor prognosis in several cancers, including breast, lung, and glioblastoma, making it a compelling therapeutic target. ChIP-seq experiments using this compound can elucidate the specific genomic loci where TRIM24 binding is disrupted, providing mechanistic insights into its role in oncogenesis and the therapeutic potential of its inhibition.
Mechanism of Action of this compound
This compound is a selective dual inhibitor of TRIM24 and BRPF1, with low nanomolar affinities. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, which are key post-translational modifications on histone proteins that generally mark active chromatin regions. TRIM24, through its PHD-bromodomain cassette, can simultaneously recognize unmodified H3K4 and acetylated H3K23, linking it to active gene transcription. By competitively binding to the bromodomains of TRIM24 and BRPF1, this compound prevents their interaction with acetylated histones, leading to their displacement from chromatin and subsequent modulation of target gene expression.
Below is a diagram illustrating the mechanism of this compound in displacing TRIM24 from acetylated chromatin.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potency of this compound. This data is crucial for designing experiments, particularly for determining the appropriate concentration range for cell treatments.
| Parameter | Target | Value | Reference |
| IC₅₀ | TRIM24 | 8 nM | |
| K_d | TRIM24 | 31 nM | |
| K_d | BRPF1 | 14 nM | |
| Cellular EC₅₀ | HeLa Cells | 50 nM |
Detailed Experimental Protocol: ChIP-seq with this compound
This protocol outlines a typical ChIP-seq experiment to map the genome-wide binding sites of TRIM24 and assess the impact of this compound treatment.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with known TRIM24 expression or dependency. Examples include breast cancer cell lines (e.g., MCF-7) or glioblastoma cell lines.
-
Culture Conditions: Culture cells to approximately 80% confluency.
-
This compound Treatment: Treat cells with an appropriate concentration of this compound (e.g., 50-100 nM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 6-24 hours). The optimal concentration and time should be determined empirically for the chosen cell line.
Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
Cell Lysis and Chromatin Shearing
-
Harvest cells and resuspend the pellet in a lysis buffer containing protease inhibitors.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be verified by running a sample on an agarose (B213101) gel.
-
Centrifuge the sonicated lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.
Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a specific antibody against the protein of interest (e.g., anti-TRIM24 antibody) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads multiple times with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
Elution and Reverse Cross-linking
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
DNA Purification
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the purified DNA.
Library Preparation and Sequencing
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control sample.
-
Perform high-throughput sequencing.
Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peaks between the this compound-treated and vehicle-treated samples to identify differential binding sites.
-
Perform downstream analysis such as motif discovery and gene ontology analysis.
Below is a workflow diagram for the this compound ChIP-seq experiment.
Caption: this compound ChIP-seq workflow.
Signaling Pathway Context
TRIM24 is involved in various cellular signaling pathways. It acts as an E3 ubiquitin ligase and can regulate the stability of other proteins. For instance, TRIM24 has been shown to interact with and regulate the tumor suppressor p53. By performing ChIP-seq for TRIM24 in the presence and absence of this compound, researchers can investigate how its role as a chromatin reader intersects with its function in these signaling cascades.
The following diagram illustrates the logical relationship of how this compound treatment can be used to probe TRIM24's role in gene regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting TRIM24 Levels Post-IACS-9571 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripartite Motif-Containing Protein 24 (TRIM24), also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a member of the tripartite motif (TRIM) family of proteins. It functions as an E3 ubiquitin ligase and a transcriptional co-regulator, playing a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Aberrant expression of TRIM24 has been implicated in the progression of several cancers, making it a compelling therapeutic target.[2]
IACS-9571 is a potent and selective small molecule inhibitor of the bromodomains of TRIM24 and BRPF1.[3][4] It has been utilized as a chemical probe to investigate the biological functions of TRIM24. While this compound primarily inhibits the bromodomain of TRIM24, it is important to assess its impact on total TRIM24 protein levels to fully understand its mechanism of action in a given cellular context. This document provides a detailed protocol for the detection of TRIM24 protein levels by Western blot in cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of TRIM24 and the experimental workflow for the Western blot protocol.
Caption: A simplified diagram illustrating TRIM24's role as a transcriptional co-regulator and its inhibition by this compound.
Caption: A flowchart outlining the key steps of the Western blot protocol for TRIM24 detection.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF7, HeLa, HEK-293).[5][6]
-
This compound: (MedChemExpress, HY-102000B or similar).[5]
-
Primary Antibody: Rabbit anti-TRIM24 antibody (e.g., Proteintech 14208-1-AP, Cell Signaling Technology #79030).
-
Loading Control Antibody: Mouse or Rabbit anti-GAPDH, anti-β-actin, or anti-β-tubulin.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG and/or Goat anti-Mouse IgG.
-
Cell Culture Medium and Supplements: (e.g., DMEM, RPMI-1640, FBS, Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: (e.g., 4-20% precast gradient gels).
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: (5% non-fat dry milk or BSA in TBST).
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
1. Cell Culture and this compound Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a desired time course (e.g., 24, 48, 72 hours).[5] Include a vehicle control (DMSO) group.
2. Cell Lysis and Protein Extraction
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[7][8]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.[7][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[7]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel, along with a pre-stained protein ladder.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
6. Immunoblotting
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRIM24 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution (e.g., 1:1000 - 1:12000).[6][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection and Analysis
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the TRIM24 band intensity to the corresponding loading control (e.g., GAPDH or β-actin) for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Treatment Duration (hr) | Normalized TRIM24 Level (Relative to Vehicle) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.XX |
| This compound | 1 | 24 | X.XX | ± 0.XX |
| This compound | 5 | 24 | X.XX | ± 0.XX |
| This compound | 10 | 24 | X.XX | ± 0.XX |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | ± 0.XX |
| This compound | 1 | 48 | X.XX | ± 0.XX |
| This compound | 5 | 48 | X.XX | ± 0.XX |
| This compound | 10 | 48 | X.XX | ± 0.XX |
Note: The table should be populated with the mean normalized values and standard deviations from at least three independent experiments.
Troubleshooting and Considerations
-
Antibody Optimization: The optimal dilution for the primary TRIM24 antibody should be determined empirically. Titrate the antibody to achieve a strong signal with minimal background.
-
Loading Controls: Ensure the chosen loading control protein is not affected by the experimental treatment.
-
Linear Range: For accurate quantification, ensure that the signals for both TRIM24 and the loading control are within the linear range of detection. This can be verified by loading a dilution series of a control sample.
-
This compound Effects: Be aware that this compound is a bromodomain inhibitor and may not necessarily lead to a decrease in total TRIM24 protein levels.[12] Some studies have shown that inhibiting the bromodomain can alter TRIM24's association with chromatin without affecting its overall protein expression.[13] In contrast, specific TRIM24 degraders (like dTRIM24) have been shown to reduce total TRIM24 protein levels.[12][13] Therefore, the results of this Western blot will provide crucial information on the specific effect of this compound on TRIM24 protein stability in the chosen cell model.
References
- 1. bosterbio.com [bosterbio.com]
- 2. TRIM24 promotes stemness and invasiveness of glioblastoma cells via activating Sox2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. TRIM24 antibody (66324-1-PBS) | Proteintech [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. arigobio.com [arigobio.com]
- 10. TRIM24 antibody (14208-1-AP) | Proteintech [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing IACS-9571 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1), in high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cellular assays are provided to facilitate the discovery of novel bromodomain inhibitors and to investigate the biological roles of TRIM24 and BRPF1.
Introduction to this compound
This compound is a high-affinity, cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets of TRIM24 and BRPF1 bromodomains.[1][2] By inhibiting these interactions, this compound disrupts the "reading" of epigenetic marks on histone tails, thereby modulating gene expression.[1] Overexpression and aberrant activity of TRIM24 and BRPF1 have been implicated in various cancers, making them attractive therapeutic targets.[1][3] this compound serves as a valuable chemical probe for studying the function of these bromodomains and as a reference compound in screening campaigns for new inhibitors.
Data Presentation: this compound Activity
The following tables summarize the key quantitative data for this compound, showcasing its potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | TRIM24 | 7.6 nM | AlphaScreen | |
| EC50 | TRIM24 | 50 nM | AlphaLISA | |
| Kd | TRIM24 | 31 nM | Isothermal Titration Calorimetry (ITC) | |
| Kd | BRPF1 | 14 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Selectivity Profile of this compound
| Bromodomain Family | Representative Member | Selectivity vs. TRIM24 | Reference |
| BET | BRD4 | >7,700-fold | |
| BRPF | BRPF2 | 9-fold | |
| BRPF | BRPF3 | 21-fold |
Signaling Pathway and Mechanism of Action
This compound inhibits the interaction between the bromodomains of TRIM24/BRPF1 and acetylated lysine (B10760008) residues on histone tails and other proteins. This disruption prevents the recruitment of transcriptional machinery to specific gene loci, leading to altered gene expression.
Caption: Mechanism of action of this compound in inhibiting TRIM24/BRPF1.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of the TRIM24/BRPF1 bromodomains, using this compound as a reference compound.
Biochemical HTS Assay: AlphaScreen for TRIM24 Inhibition
This protocol describes a competition assay to screen for compounds that disrupt the interaction between the TRIM24 bromodomain and an acetylated histone H3 peptide.
Experimental Workflow:
Caption: Workflow for the TRIM24 AlphaScreen high-throughput screening assay.
Materials:
-
GST-tagged TRIM24 Bromodomain (recombinant)
-
Biotinylated Histone H3 peptide (e.g., H3K23Ac)
-
This compound (positive control)
-
DMSO (negative control)
-
AlphaLISA Glutathione Acceptor Beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor Beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound, DMSO) into the 384-well plate. The final concentration of DMSO should not exceed 0.5%.
-
Reagent Preparation:
-
Dilute GST-TRIM24 bromodomain to the desired concentration in Assay Buffer.
-
Dilute the biotinylated histone H3 peptide to the desired concentration in Assay Buffer.
-
Prepare a mixture of Glutathione Acceptor Beads and Streptavidin Donor Beads in Assay Buffer. Protect from light.
-
-
Assay Protocol: a. To each well containing the compound, add the diluted GST-TRIM24 bromodomain solution. b. Add the diluted biotinylated histone H3 peptide solution to each well. c. Incubate the plate at room temperature for 30 minutes. d. Add the bead mixture to each well. e. Incubate the plate in the dark at room temperature for 60 minutes. f. Read the plate on an AlphaScreen-capable plate reader (excitation: 680 nm, emission: 520-620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO and this compound controls. Plot a dose-response curve for hit compounds and determine their IC50 values.
Cellular HTS Assay: AlphaLISA for TRIM24 Target Engagement
This protocol measures the displacement of TRIM24 from endogenous histone H3 in a cellular context.
Experimental Workflow:
Caption: Workflow for the cellular AlphaLISA target engagement assay.
Materials:
-
Cell line expressing tagged TRIM24 (e.g., FLAG-tagged) or with a reliable anti-TRIM24 antibody.
-
This compound (positive control)
-
DMSO (negative control)
-
AlphaLISA Acceptor Beads conjugated with an antibody against TRIM24 or the tag.
-
Biotinylated anti-Histone H3 antibody
-
Streptavidin Donor Beads
-
Lysis Buffer (compatible with AlphaLISA)
-
384-well cell culture plates and assay plates
-
AlphaLISA-capable plate reader
Procedure:
-
Cell Culture: Seed cells in a 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of test compounds and controls (this compound, DMSO) and incubate for the desired time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells according to the chosen lysis buffer protocol.
-
Assay Protocol: a. Transfer the cell lysate to a 384-well white opaque assay plate. b. Add a mixture of anti-TRIM24 (or anti-tag) Acceptor Beads and biotinylated anti-Histone H3 antibody to each well. c. Incubate at room temperature for 60 minutes. d. Add Streptavidin Donor Beads to each well. e. Incubate in the dark at room temperature for 30 minutes. f. Read the plate on an AlphaLISA-capable plate reader.
-
Data Analysis: Normalize the data to controls and determine the EC50 values for active compounds.
Conclusion
The provided application notes and protocols offer a robust framework for the use of this compound in high-throughput screening campaigns aimed at discovering and characterizing novel inhibitors of TRIM24 and BRPF1. The detailed methodologies for both biochemical and cellular assays, along with the supporting quantitative data and pathway diagrams, are intended to accelerate research and development in the field of epigenetics and cancer therapeutics.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Pharmacokinetic Properties of IACS-9571
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing crucial roles in the regulation of gene expression.[1] Due to their implications in various cancers, inhibitors like this compound are valuable tools for in vitro and in vivo research.[1] This document provides detailed application notes and protocols for the in vivo administration and analysis of the pharmacokinetic properties of this compound, based on available preclinical data.
Data Presentation: Pharmacokinetic Properties of this compound in Mice
The following tables summarize the known pharmacokinetic parameters of this compound in female CD1 mice. This data is essential for designing in vivo efficacy and toxicology studies.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Female CD1 Mice
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Clearance | 43 | mL/min/kg |
| Terminal Half-life (t½) | 0.7 | hours |
Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Female CD1 Mice
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Bioavailability (F) | 29 | % |
Note: Cmax, Tmax, and AUC values were not explicitly available in the reviewed literature.
Signaling Pathway
This compound exerts its effects by inhibiting the bromodomain function of TRIM24 and BRPF1, thereby modulating specific downstream signaling pathways involved in gene transcription.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-9571 in Bromodomain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-9571 is a potent and highly selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4] Bromodomains are epigenetic "reader" modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[4][5] The aberrant activity of bromodomain-containing proteins, including TRIM24 and BRPF1, has been implicated in various cancers, making them attractive therapeutic targets.[3][4]
This compound competitively binds to the acetyl-lysine binding pocket of TRIM24 and BRPF1 bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This interference with protein-protein interactions modulates the transcription of target genes.[3][6] These application notes provide a comprehensive overview of this compound, including its binding characteristics, and detailed protocols for its use in studying bromodomain-mediated protein-protein interactions.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Parameter | Value (nM) |
| TRIM24 | Isothermal Titration Calorimetry (ITC) | Kd | 31[3][7] |
| BRPF1 | Isothermal Titration Calorimetry (ITC) | Kd | 14[3][7] |
| TRIM24 | AlphaScreen | IC50 | 8[2] |
| BRPF2 | - | Selectivity Fold vs TRIM24/BRPF1 | 9[1][2] |
| BRPF3 | - | Selectivity Fold vs TRIM24/BRPF1 | 21[1][2] |
| BRD4 | - | Selectivity Fold vs TRIM24 | >7700[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| HeLa | AlphaLISA | EC50 | 50[1][3][4] |
Mandatory Visualizations
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Troubleshooting IACS-9571 solubility and stability issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using IACS-9571. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4][5][6]. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, which are key epigenetic marks on histone proteins. By binding to the bromodomains of TRIM24 and BRPF1, this compound prevents these proteins from interacting with chromatin, thereby modulating the transcription of target genes[3][7]. This inhibitory activity makes this compound a valuable chemical probe for studying the roles of TRIM24 and BRPF1 in various biological processes, including cancer[3].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, but the general consensus is as follows:
| Form | Short-Term Storage | Long-Term Storage |
| Solid Powder | 4°C (2 years) | -20°C (3 years) |
| In Solvent (e.g., DMSO) | -20°C (1 month) | -80°C (6 months) |
Data compiled from multiple sources.[2][8]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[2][9].
Troubleshooting Guide
Solubility Issues
Q3: I am having trouble dissolving this compound. What is the recommended solvent?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step. One supplier suggests a solubility of up to 10 mM in DMSO[5][6]. The hydrochloride salt form of this compound generally offers improved water solubility and stability compared to the free base[1].
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules like this compound. Here are some steps to mitigate this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells[10].
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium to gradually lower the concentration.
-
Vortexing/Mixing: When making dilutions, ensure thorough mixing by vortexing or gentle pipetting to aid in solubilization.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Serum Content: The presence of serum in the medium can sometimes help to stabilize small molecules and prevent precipitation[9]. Consider if your experimental conditions allow for the use of serum.
Below is a suggested workflow for preparing this compound working solutions for cell culture experiments:
Stability Issues
Q5: How stable is this compound in a DMSO stock solution and in cell culture medium?
A5: this compound stock solutions in DMSO are relatively stable when stored properly at -20°C or -80°C[2][8]. However, the stability in aqueous cell culture medium at 37°C is expected to be lower. The stability of a small molecule in culture medium can be affected by factors such as pH, temperature, and interactions with media components[9]. For long-term experiments, it may be necessary to replenish the compound by changing the medium with freshly prepared this compound.
Experimental Protocol: Assessing Stability in Cell Culture Medium
To empirically determine the stability of this compound in your specific experimental conditions, you can perform the following experiment:
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubation: Incubate the solution at 37°C in a cell-free environment.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: The percentage of this compound remaining at each time point can be calculated relative to the concentration at time 0.
Inconsistent Experimental Results
Q6: I am observing high variability in my experimental results with this compound. What could be the cause?
A6: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when working with small volumes of high-concentration stock solutions.
-
Incomplete Solubilization: As mentioned earlier, ensure the compound is fully dissolved at each dilution step.
-
Cell Density and Health: Variations in cell density and health can significantly impact the cellular response to a compound. Ensure consistent cell seeding and monitor cell viability.
-
Compound Degradation: If the compound is not stable under your experimental conditions, its effective concentration will decrease over time, leading to variability. Consider the stability assessment protocol described above.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects, leading to unexpected and inconsistent biological responses[10]. It is crucial to perform dose-response experiments to determine the optimal concentration range.
Signaling Pathways
Q7: What are the key signaling pathways regulated by TRIM24 and BRPF1?
A7: this compound affects signaling pathways downstream of its targets, TRIM24 and BRPF1.
TRIM24 is known to be involved in several cancer-related signaling pathways:
-
Wnt/β-catenin Pathway: TRIM24 can promote the progression of certain cancers, such as colorectal cancer, through the activation of the Wnt/β-catenin signaling pathway[11].
-
PI3K/Akt Pathway: In gliomas, TRIM24 has been shown to activate the transcription of PIK3CA, a key component of the PI3K/Akt signaling pathway, thereby promoting tumor progression and chemoresistance[8][12].
-
p53 Regulation: TRIM24 can act as a negative regulator of the tumor suppressor p53 by targeting it for degradation[13].
BRPF1 is a core component of several histone acetyltransferase (HAT) complexes, including the MOZ/MORF complexes[14][15][16][17]. These complexes play a crucial role in chromatin modification and gene regulation. BRPF1 acts as a scaffold, bringing together the catalytic HAT subunit and other regulatory proteins to control the expression of genes involved in:
-
Embryonic Development: BRPF1 is essential for proper embryonic development, including neurogenesis and hematopoiesis[14][15][17][18].
-
Cell Cycle Control: The downstream targets of BRPF1-containing HAT complexes include genes that regulate cell cycle progression[15].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound (IACS9571) | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. TRIM24 promotes colorectal cancer cell progression via the Wnt/β-catenin signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Brpf1 Haploinsufficiency Impairs Dendritic Arborization and Spine Formation, Leading to Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 17. Brpf1 - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Off-Target Effects of IACS-9571
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the off-target effects of IACS-9571 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
A1: this compound is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4][5][6] While highly selective, it has been shown to interact with other bromodomain-containing proteins, particularly BRPF2 and BRPF3, albeit with lower affinity.[1][2][5] Weaker interactions with BAZ2B and TAF1 have also been reported.[4] It is crucial to consider these off-targets when interpreting experimental data.
Q2: I'm observing a phenotype that doesn't align with the known functions of TRIM24 or BRPF1. Could this be an off-target effect?
A2: It is possible that the observed phenotype is due to the inhibition of off-target proteins. For example, one study found that this compound can reactivate latent HIV-1, a function not previously attributed to TRIM24 inhibition alone, suggesting the involvement of other cellular factors or potential off-targets.[7][8] To investigate this, we recommend a series of control experiments, including dose-response analysis, the use of structurally distinct inhibitors, and genetic knockdown or knockout of the intended targets.
Q3: What is the recommended concentration range for using this compound to minimize off-target effects?
A3: To minimize off-target effects, it is essential to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. The reported cellular EC50 for this compound is 50 nM.[3][9][10] We recommend performing a dose-response curve in your specific cell line or system to determine the optimal concentration. Higher concentrations are more likely to engage off-target proteins.
Q4: Are there any commercially available negative controls for this compound experiments?
A4: While a direct, commercially available inactive analog of this compound is not widely documented, a sound experimental approach is to use a structurally related but biologically inactive compound. For instance, in the development of a degrader derived from an this compound analog, an inactive enantiomer (eTRIM24) was synthesized and used as a negative control.[1] This highlights the principle of using a stereoisomer or a close structural analog that is devoid of activity on the target as a crucial control. Researchers may need to synthesize such a compound or consult with medicinal chemists.
Q5: How can I confirm that this compound is engaging its intended target, TRIM24, in my cells?
A5: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of this compound to TRIM24 in a cellular context.[11][12][13][14][15][16][17][18][19] This method relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. A detailed protocol for performing a CETSA with this compound is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular potencies of this compound for its primary targets and known off-targets.
Table 1: Binding Affinities of this compound
| Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| TRIM24 | ITC | 31 | - | [3][4][6] |
| BRPF1 | ITC | 14 | - | [3][4][6] |
| TRIM24 | AlphaScreen | - | 8 | [1][2][5] |
| BRPF2 | - | - | - | [1][2][5] |
| BRPF3 | - | - | - | [1][2][5] |
| BAZ2B | - | 400 | - | [4] |
| TAF1 (BD2) | - | 1800 | - | [4] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | EC50 (nM) | Reference |
| HeLa | AlphaLISA | 50 | [9][10] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype Observed | The phenotype may be due to an off-target effect of this compound. | 1. Dose-Response Experiment: Determine the minimal effective concentration to reduce the likelihood of engaging off-targets. 2. Use a Structurally Distinct Inhibitor: Compare the phenotype with that induced by another TRIM24/BRPF1 inhibitor with a different chemical scaffold. For BRPF1, GSK-5959 can be used as a selective inhibitor.[7] 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of TRIM24 and/or BRPF1. If the phenotype persists in the absence of the intended targets, it is likely an off-target effect. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, reagent quality, or experimental execution. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment conditions. 2. Reagent Quality Control: Use fresh, validated reagents, including this compound from a reputable supplier. 3. Include Proper Controls: Always include vehicle (e.g., DMSO), positive, and negative controls in every experiment. |
| Lack of Expected On-Target Effect | Poor cell permeability, incorrect dosage, or inactive compound. | 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TRIM24 in your cells. 2. Optimize Concentration: Titrate this compound over a wider concentration range. 3. Verify Compound Integrity: Ensure the compound has been stored correctly and is not degraded. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from general CETSA procedures and should be optimized for your specific cell line and experimental conditions.[12][13][14][15][16][17][18]
Objective: To confirm the binding of this compound to its target protein, TRIM24, in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against TRIM24
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS with inhibitors to a concentration of 1-5 x 106 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against TRIM24.
-
Detect the signal using an HRP-conjugated secondary antibody and ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for TRIM24 at each temperature.
-
Plot the normalized band intensities against the temperature to generate melting curves for both this compound and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Rescue Experiment with TRIM24 Knockdown/Knockout
Objective: To confirm that the observed phenotype is specifically due to the inhibition of TRIM24.
Materials:
-
Cell line with stable TRIM24 knockdown (shRNA) or knockout (CRISPR/Cas9)
-
Wild-type control cell line
-
This compound
-
Lentiviral or plasmid vector for expressing a shRNA-resistant or sgRNA-resistant TRIM24 (rescue construct)
-
Appropriate selection antibiotic (e.g., puromycin)
-
Reagents for the specific phenotypic assay
Methodology:
-
Generate Stable Cell Lines:
-
Create a stable TRIM24 knockdown or knockout cell line using lentiviral shRNA or CRISPR/Cas9 technology.
-
Confirm the reduction or absence of TRIM24 protein expression by Western blot.
-
-
Rescue Construct Transfection/Transduction:
-
Introduce a rescue construct expressing a form of TRIM24 that is resistant to the shRNA or sgRNA into the knockdown/knockout cells.
-
Select for cells that have successfully integrated the rescue construct using the appropriate antibiotic.
-
Confirm the re-expression of TRIM24 by Western blot.
-
-
Phenotypic Assay:
-
Treat the wild-type, TRIM24 knockdown/knockout, and rescue cell lines with this compound or vehicle control.
-
Perform the phenotypic assay of interest (e.g., cell proliferation, gene expression analysis).
-
-
Data Analysis:
-
Compare the phenotype in the wild-type cells treated with this compound to the phenotype in the TRIM24 knockdown/knockout cells.
-
If the phenotype is attenuated or absent in the knockdown/knockout cells, it suggests that the effect is on-target.
-
If the phenotype is restored in the rescue cell line, this further confirms that the effect is specifically mediated through TRIM24.
-
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride | TRIM24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. CETSA [cetsa.org]
Improving signal-to-noise ratio in IACS-9571-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IACS-9571 in their experiments. Our goal is to help you improve the signal-to-noise ratio in your assays, ensuring reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1]. It exhibits low nanomolar affinity for these targets and is used as a chemical probe to investigate their roles in gene expression and disease[1][2][3][4].
Q2: In which types of assays is this compound typically used?
This compound is frequently employed in biochemical and cellular assays to probe TRIM24 and BRPF1 function. A common application is in AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or AlphaLISA (Alpha Luminescent ImmunoSorbent Assay) formats to measure the displacement of TRIM24 from histone H3 in cells, thereby quantifying target engagement[3][5]. It is also used in cell viability and proliferation assays, chromatin immunoprecipitation (ChIP), and gene expression studies[6][7][8].
Q3: What are the known off-target effects of this compound that could contribute to noise?
While this compound is highly selective for TRIM24 and BRPF1, it does exhibit some activity against other bromodomains at higher concentrations. It has been shown to have weaker affinity for BRPF2, BRPF3, BAZ2B, and the second bromodomain of TAF1[9][6]. When using this compound, it is crucial to perform dose-response experiments to identify a concentration that is effective for inhibiting TRIM24/BRPF1 while minimizing potential off-target effects that could introduce noise or confounding results.
Q4: How can I confirm that this compound is engaging its target in my cellular assay?
Target engagement can be confirmed using assays like the AlphaLISA cellular target engagement assay, which measures the displacement of TRIM24 from chromatin[3][5]. Another approach is to use a degrader version of this compound, which can selectively degrade TRIM24, and compare the phenotypic outcomes to those of this compound alone[10]. Additionally, monitoring the expression of known downstream target genes of TRIM24 or BRPF1 can provide indirect evidence of target engagement.
Troubleshooting Guides
Issue 1: High Background Signal in AlphaScreen/AlphaLISA Assays
Question: I am observing a high background signal in my this compound AlphaScreen/AlphaLISA assay, which is reducing my assay window. What are the potential causes and how can I resolve this?
High background can obscure the specific signal and reduce the sensitivity of your assay. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-specific bead interactions | Certain combinations of donor and acceptor beads can interact non-specifically. Consult the manufacturer's bead selection guide to ensure compatibility[11]. Consider using AlphaLISA HiBlock Buffer to minimize non-specific binding[12][13]. |
| Light sensitivity of beads | AlphaScreen/AlphaLISA beads are sensitive to light, which can lead to auto-fluorescence and high background[14]. Always handle beads in low-light conditions and ensure plates are incubated in the dark before reading. |
| Contaminated reagents or buffers | Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could scatter light. |
| Suboptimal buffer composition | Components in your assay buffer, such as certain detergents or high concentrations of biotin (B1667282) (in cell media), can interfere with the assay[12]. Optimize the buffer by titrating detergent concentrations and using biotin-free media if possible. |
| Compound interference | This compound or other small molecules in your screen may auto-fluoresce or interfere with the AlphaScreen chemistry. Include a control with the compound alone (no beads) to check for auto-fluorescence. Perform counter-screens to identify compounds that interfere with the assay technology itself[15][16][17]. |
| Reader settings | Incorrect plate reader settings can lead to elevated background. Ensure you are using the correct excitation and emission wavelengths and that the reader is calibrated for AlphaScreen/AlphaLISA assays[13][18]. |
Issue 2: Low Signal or Poor Assay Window
Question: My AlphaScreen/AlphaLISA assay with this compound is showing a very low signal, resulting in a poor signal-to-background ratio. What steps can I take to improve this?
A low signal can make it difficult to discern true inhibition from experimental noise. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration | The concentration of this compound may be too high, leading to complete inhibition and a low signal across all wells, or too low to see a significant effect. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions. The reported cellular EC50 is 50 nM[1][2][3][4]. |
| Incorrect order of reagent addition | The order in which reagents are added can significantly impact the assay signal. Experiment with different addition orders (e.g., pre-incubating cells with this compound before adding beads) to find the optimal sequence[12]. |
| Insufficient incubation times | Incubation times for compound treatment, bead binding, and signal development may be too short. Optimize incubation times for each step of the protocol. |
| Low target protein expression | If the expression of TRIM24 or its binding partners is low in your cell line, the resulting signal will be weak. Confirm target expression using Western blotting or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system. |
| Steric hindrance | The tags on your proteins (e.g., GST, His, Myc) or the epitopes for your antibodies may be sterically hindered, preventing efficient bead binding. Try different tagging strategies or use alternative antibodies. |
| Inactive protein or inhibitor | Ensure that your recombinant proteins are active and that your this compound stock solution is properly prepared and stored to prevent degradation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay Type | Reference |
| TRIM24 IC50 | 7.6 nM | Biochemical AlphaScreen | [3] |
| Cellular EC50 | 50 nM | AlphaLISA Cellular Target Engagement | [1][2][3][4] |
| TRIM24 Kd | 31 nM | Isothermal Titration Calorimetry (ITC) | [1][4] |
| BRPF1 Kd | 14 nM | Isothermal Titration Calorimetry (ITC) | [1][4] |
Experimental Protocols
Representative AlphaLISA Cellular Target Engagement Protocol for this compound
This protocol is a representative example based on methodologies described for this compound and may require optimization for your specific cell line and experimental conditions[3][5].
-
Cell Seeding: Seed HeLa cells (or another suitable cell line) in a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer compatible with AlphaLISA technology.
-
Bead Preparation: Prepare a mixture of AlphaLISA Acceptor beads conjugated to an anti-TRIM24 antibody and Streptavidin-Donor beads.
-
Bead Addition: Add the bead mixture to the cell lysates. In this assay, the acceptor beads will bind to TRIM24, and if TRIM24 is bound to biotinylated histone H3, the donor beads will be brought into proximity.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead binding.
-
Signal Detection: Read the plate using a plate reader equipped for AlphaLISA detection (excitation at 680 nm, emission at 615 nm).
-
Data Analysis: The signal will be inversely proportional to the amount of this compound, as the inhibitor will displace TRIM24 from the chromatin, thus preventing the proximity of the donor and acceptor beads. Calculate EC50 values by plotting the signal against the log of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound assays.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bromodomain Protein Inhibitors Reorganize the Chromatin of Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
Technical Support Center: Western Blot Troubleshooting for Weak Signals with IACS-9571
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting, with a specific focus on resolving weak signals, particularly in experiments involving the dual TRIM24/BRPF1 bromodomain inhibitor, IACS-9571.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to study its effect on my protein of interest, but my Western blot signal for the target protein is very weak. What are the most common causes?
A weak signal in a Western blot can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Low abundance of the target protein: The protein of interest may be expressed at low levels in your specific cell or tissue type.
-
Suboptimal antibody performance: This includes issues with primary or secondary antibody concentration, affinity, or storage.
-
Inefficient protein extraction and sample preparation: Incomplete cell lysis or protein degradation can significantly reduce the amount of target protein available.
-
Poor protein transfer from the gel to the membrane: This is a critical step where significant protein loss can occur.
-
Inadequate signal detection: The chemiluminescent substrate may not be sensitive enough, or the exposure time may be too short.
Q2: Could this compound itself be causing the weak signal?
This compound is a potent and selective inhibitor of the bromodomains of TRIM24 and BRPF1.[1][2] While the primary mechanism of this compound is to inhibit the function of these proteins, some studies have shown that targeting TRIM24 with a degrader molecule (dTRIM24), which is a modified version of this compound, leads to the degradation of the TRIM24 protein.[3][4] Therefore, depending on the experimental context and the specific cellular machinery, it is plausible that prolonged treatment with this compound or related compounds could indirectly lead to reduced levels of its target proteins, TRIM24 and BRPF1, which would then result in a weaker signal on a Western blot.
Q3: My target proteins are TRIM24 and BRPF1, the known targets of this compound. Are they typically low-abundance proteins?
TRIM24 and BRPF1 expression levels can vary significantly depending on the cell type and disease state. In several types of cancer, such as breast cancer, non-small cell lung cancer, and glioblastoma, TRIM24 is often overexpressed.[5][6][7][8] Similarly, BRPF1 has been found to be upregulated in hepatocellular carcinoma and gliomas.[9][10] However, in other cell lines or tissues, their endogenous expression might be lower. It is crucial to check the literature for expected expression levels in your specific experimental model. If you are working with a system where the expression is expected to be low, you may need to optimize your protocol for detecting low-abundance proteins.[11][12]
Troubleshooting Guides
Problem: Weak or No Signal
This section provides a step-by-step guide to troubleshoot and resolve issues of a faint or absent signal in your Western blot experiments.
1. Sample Preparation and Protein Lysis
| Question | Possible Cause | Recommended Solution |
| Is my protein being degraded? | Inadequate protease and/or phosphatase inhibitors in the lysis buffer. | Always use fresh lysis buffer containing a protease and phosphatase inhibitor cocktail. Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.[13] |
| Am I efficiently extracting my protein of interest? | The lysis buffer may not be suitable for the subcellular localization of your target protein (e.g., nuclear, mitochondrial). | Choose a lysis buffer optimized for the specific location of your target protein. For nuclear proteins like TRIM24 and BRPF1, sonication may be necessary to shear DNA and release the proteins.[14] |
| Is there enough target protein in my sample? | Low expression of the target protein in the chosen cell line or tissue. | Increase the amount of total protein loaded onto the gel. Consider enriching your sample for the target protein through techniques like immunoprecipitation or cellular fractionation.[11] |
2. SDS-PAGE and Protein Transfer
| Question | Possible Cause | Recommended Solution |
| Was the protein transfer from the gel to the membrane successful? | Inefficient transfer due to incorrect setup, buffer composition, or transfer time. | After transfer, stain the gel with Coomassie Blue or the membrane with Ponceau S to visualize the efficiency of protein transfer. Ensure there are no air bubbles between the gel and the membrane. Optimize transfer time and voltage based on the molecular weight of your target protein. For high molecular weight proteins, a longer transfer time or the addition of SDS to the transfer buffer may be necessary. |
| Am I using the correct membrane? | The membrane pore size may be too large for low molecular weight proteins, leading to them passing through. | For proteins smaller than 20 kDa, use a membrane with a smaller pore size (e.g., 0.2 µm). |
3. Blocking and Antibody Incubation
| Question | Possible Cause | Recommended Solution |
| Is the blocking step masking my protein? | Over-blocking can sometimes hide the epitope, preventing the primary antibody from binding. | While insufficient blocking leads to high background, excessive blocking can weaken the signal. Try reducing the blocking time or using a different blocking agent (e.g., switching from non-fat milk to BSA, or vice versa).[14] |
| Is my primary antibody concentration optimal? | The primary antibody concentration is too low. | Increase the concentration of the primary antibody. Perform a dot blot or a titration experiment to determine the optimal antibody concentration. |
| Is the incubation time for the primary antibody sufficient? | Short incubation times may not allow for adequate antibody-antigen binding, especially for low-abundance proteins. | Increase the primary antibody incubation time, for instance, by incubating overnight at 4°C. |
| Is my secondary antibody working correctly? | The secondary antibody may be inactive, at too low a concentration, or incompatible with the primary antibody. | Use a fresh dilution of the secondary antibody and ensure it is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). You can test the activity of the secondary antibody by performing a dot blot. |
4. Washing and Signal Detection
| Question | Possible Cause | Recommended Solution |
| Am I washing away my signal? | Excessive or harsh washing steps can elute the antibodies from the blot. | Reduce the number or duration of wash steps. You can also try decreasing the detergent (e.g., Tween-20) concentration in the wash buffer. |
| Is my detection reagent sensitive enough? | The chemiluminescent substrate may not be suitable for detecting low levels of your target protein. | Use a more sensitive enhanced chemiluminescence (ECL) substrate.[11] Ensure the substrate has not expired and has been stored correctly. |
| Is the exposure time long enough? | The signal may be too weak to be captured with a short exposure time. | Increase the exposure time when imaging the blot. If using film, try multiple exposure times. For digital imagers, you can often use longer integration times.[13] |
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your Western blot protocol. These may need to be optimized for your specific experiment.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Starting Dilution Range | Optimization Strategy |
| Primary Antibody | 1:500 - 1:2,000 | Perform a dilution series (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) to find the optimal concentration that gives a strong signal with low background. |
| Secondary Antibody | 1:5,000 - 1:20,000 | Titrate the secondary antibody to find the lowest concentration that still provides a strong signal, which will help to minimize background. |
Table 2: Incubation and Washing Parameters
| Step | Duration | Temperature | Notes |
| Blocking | 1 hour | Room Temperature | Can be performed overnight at 4°C. |
| Primary Antibody Incubation | 1-2 hours (for abundant proteins) or Overnight (for low-abundance proteins) | Room Temperature or 4°C | Longer incubation at 4°C is often recommended for weak targets. |
| Secondary Antibody Incubation | 1 hour | Room Temperature | |
| Washing Steps | 3 x 5 minutes | Room Temperature | Use a sufficient volume of wash buffer to completely cover the membrane. |
Experimental Protocols & Visualizations
Standard Western Blot Protocol
A detailed, step-by-step protocol for performing a Western blot can be found in the resources provided by suppliers such as Cell Signaling Technology and Bio-Rad.[15][16][17]
Visual Workflow and Troubleshooting
The following diagrams illustrate the standard Western blot workflow and a logical approach to troubleshooting weak signals.
Signaling Pathway of this compound
This compound functions by inhibiting the bromodomains of TRIM24 and BRPF1, which are involved in recognizing acetylated histones and regulating gene transcription.
References
- 1. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRIM24 Overexpression Is Common in Locally Advanced Head and Neck Squamous Cell Carcinoma and Correlates with Aggressive Malignant Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIM24 promotes stemness and invasiveness of glioblastoma cells via activating Sox2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of TRIM24 Stimulates Proliferation and Glucose Metabolism of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas [frontiersin.org]
- 11. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. ptglab.com [ptglab.com]
Technical Support Center: Optimizing ChIP-seq with IACS-9571
Welcome to the technical support center for optimizing your Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols when using the dual TRIM24 and BRPF1 bromodomain inhibitor, IACS-9571. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality ChIP-seq data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of two proteins: Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4][5]. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the epigenetic regulation of gene expression[3][6]. By inhibiting these bromodomains, this compound can displace TRIM24 and BRPF1 from chromatin, thereby modulating gene transcription[7].
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the TRIM24 and BRPF1 bromodomains. This prevents their interaction with acetylated histones, leading to their displacement from chromatin[3][7]. This displacement can alter the transcriptional landscape of the cell, making it a valuable tool for studying the roles of TRIM24 and BRPF1 in various biological processes, including cancer[3][6].
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. However, a starting point for cellular assays is often in the range of its EC50 value, which is 50 nM[1][2][3][4]. For ChIP-seq experiments, concentrations ranging from 1 µM to 2.5 µM have been used to effectively displace TRIM24 from chromatin[7][8]. It is advisable to perform a dose-response experiment to determine the minimal concentration required to achieve the desired biological effect while minimizing off-target effects.
Q4: Can I use this compound to study proteins other than TRIM24 and BRPF1?
A4: this compound is a selective dual inhibitor of TRIM24 and BRPF1[1][2]. While it shows high selectivity against the BET sub-family of bromodomains, like BRD4, it may have some off-target effects on other bromodomains such as BRPF2 and BRPF3, although with lower affinity[1][2][8]. When interpreting your ChIP-seq data, it is important to consider these potential off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low ChIP signal for the target protein after this compound treatment. | Effective displacement of the target protein: this compound is effectively displacing your target protein (TRIM24 or BRPF1) from the chromatin. | This is the expected outcome. To confirm, you can perform a Western blot on the chromatin-bound fraction to show a decrease in your target protein levels. |
| Ineffective antibody: The antibody may not be suitable for ChIP-seq or its epitope may be masked by this compound binding. | Use a ChIP-grade antibody that has been validated for your target. Test the antibody's ability to immunoprecipitate the target protein in the presence of this compound. | |
| High background in ChIP-seq data. | Suboptimal this compound concentration: Too high a concentration may lead to off-target effects and non-specific binding. | Perform a dose-response experiment to find the lowest effective concentration of this compound. |
| Incomplete cell lysis or chromatin shearing: This can lead to non-specific trapping of DNA. | Optimize your lysis and sonication conditions to ensure efficient cell lysis and chromatin fragmentation to a size range of 200-500 bp.[9] | |
| Insufficient washing: Inadequate washing steps can result in high background from non-specifically bound proteins and DNA.[10] | Increase the number and stringency of your wash steps. Consider using buffers with slightly higher salt concentrations or detergents. | |
| No change in target protein binding at specific loci after this compound treatment. | Cell line resistance: The cell line may have mechanisms that compensate for the inhibition of TRIM24/BRPF1. | Confirm the cellular activity of this compound in your cell line using a downstream assay (e.g., RT-qPCR of a known target gene). |
| Incorrect timing of treatment: The duration of this compound treatment may not be sufficient to observe a change in chromatin binding. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Redundant mechanisms: Other proteins may be compensating for the loss of TRIM24/BRPF1 binding at those specific loci. | Consider investigating the binding of other known interacting partners of your target protein. | |
| Variability between replicates. | Inconsistent this compound treatment: Variations in drug concentration or treatment time can lead to inconsistent results. | Ensure accurate and consistent preparation and application of this compound for all replicates. |
| Technical variability in the ChIP-seq protocol: Minor differences in experimental steps can introduce variability. | Standardize all steps of the ChIP-seq protocol, from cell culture to library preparation, and perform all replicates in parallel. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target | IC50 (nM) | Kd (nM) | EC50 (nM) | Reference |
| TRIM24 | 8 | 31 | 50 | [1][2] |
| BRPF1 | - | 14 | - | [1][2] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC50: Half-maximal effective concentration in a cellular assay.
Experimental Protocols
Detailed Protocol for ChIP-seq with this compound Treatment
This protocol is a general guideline and may require optimization for your specific cell type and target protein.
1. Cell Culture and this compound Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the optimized duration.
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in shearing buffer.
-
Shear chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
4. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Add the ChIP-grade primary antibody against your target protein to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and incubate at 65°C overnight to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Library Preparation and Sequencing:
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ChIP-seq with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Managing IACS-9571 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of IACS-9571 in long-term cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure the successful application of this potent dual inhibitor of TRIM24 and BRPF1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of two proteins: Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] By binding to the bromodomains of these proteins, this compound prevents them from recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby modulating gene expression.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C to -80°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[2]
Q3: I am observing a decrease in the effectiveness of this compound in my long-term cell culture experiment. What could be the cause?
A3: A gradual loss of this compound activity in long-term cultures is likely due to compound degradation in the aqueous cell culture medium at 37°C. Factors such as hydrolysis, oxidation, and photolysis can contribute to the breakdown of the compound over time. Additionally, cellular metabolism can convert the active compound into inactive forms. To mitigate this, it is crucial to replenish the media with freshly prepared this compound at regular intervals.
Q4: How often should I replenish the cell culture medium containing this compound?
A4: Based on general principles of small molecule stability in cell culture, it is recommended to perform a partial or full media change with freshly diluted this compound every 24 to 48 hours. This practice helps to maintain a consistent and effective concentration of the inhibitor throughout the experiment. The optimal replenishment frequency may vary depending on the cell line, its metabolic rate, and the specific experimental conditions.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a highly selective inhibitor for the bromodomains of TRIM24 and BRPF1. It shows significantly lower activity against other bromodomain-containing proteins, including those in the BET family.[2] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is always recommended to include appropriate controls in your experiments to validate the observed phenotypes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time | 1. Degradation of this compound: The compound is unstable in the aqueous culture medium at 37°C. 2. Cellular Metabolism: Cells are metabolizing and inactivating the compound. 3. Adsorption: The compound may be adsorbing to the plasticware. | 1. Replenish the media with fresh this compound every 24-48 hours. 2. If metabolism is suspected, consider using a lower cell density or a cell line with lower metabolic activity if possible. 3. Use low-adsorption plasticware for your experiments. |
| High cell toxicity or unexpected cell death | 1. Incorrect Concentration: The concentration of this compound used is too high for the specific cell line. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium is toxic to the cells. 3. Compound Precipitation: The compound is precipitating out of solution at the working concentration. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO only) in your experiments. 3. Visually inspect the media for any precipitate. Ensure the final concentration does not exceed the solubility limit of this compound in the culture medium. The hydrochloride salt may have better solubility. |
| Inconsistent or irreproducible results | 1. Inconsistent Compound Concentration: Degradation leads to fluctuating effective concentrations. 2. Variability in Cell Health: Differences in cell confluency or passage number can affect the response. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Strictly adhere to a regular media replenishment schedule. 2. Standardize your cell seeding density and use cells within a consistent passage number range. 3. Aliquot the stock solution of this compound to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the planned treatment period. Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. Ensure thorough mixing. It is critical to prepare this working solution fresh for each media change.
-
-
Initial Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Add the freshly prepared medium containing this compound to the cells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
-
Media Replenishment (Every 24-48 hours):
-
Prepare a fresh working solution of this compound in pre-warmed complete medium.
-
Aspirate the medium from the culture plates.
-
Add the fresh medium containing this compound (or DMSO for the control group).
-
-
Monitoring and Analysis:
-
Monitor cell morphology and viability daily using a microscope.
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., western blotting, qPCR, etc.).
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
-
Incubation:
-
Incubate the tubes at 37°C in a cell culture incubator.
-
Prepare a "time 0" sample by immediately freezing one aliquot at -80°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
-
Analysis:
-
Analyze the concentration of the intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Signaling Pathways and Experimental Workflows
TRIM24 Signaling Pathways
TRIM24 is a multifaceted protein implicated in several signaling pathways that are critical in cancer progression. As an E3 ubiquitin ligase, it can target proteins for degradation. It also acts as a transcriptional co-regulator. Inhibition of the TRIM24 bromodomain by this compound can disrupt these functions.
Caption: TRIM24 signaling pathways affected by this compound.
BRPF1 Signaling Pathway
BRPF1 acts as a crucial scaffold protein within histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex. These complexes are responsible for acetylating histones, which leads to a more open chromatin structure and facilitates gene transcription. This compound, by inhibiting the BRPF1 bromodomain, can interfere with the proper functioning of these HAT complexes.
References
Best practices for storing and handling IACS-9571.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with IACS-9571. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive protocols for the effective use of this potent and selective dual TRIM24/BRPF1 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1] Its mechanism of action is to competitively bind to the acetyl-lysine binding pockets of these bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This interference with chromatin "reading" can modulate gene expression.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for the solid compound and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to the desired concentration, typically 10 mM. It is important to ensure the compound is fully dissolved before use. For consistent results, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for extended periods when stored correctly. For optimal stability, it is recommended to store aliquots at -80°C. Under these conditions, the solution should be stable for up to six months. For shorter-term storage, aliquots can be kept at -20°C for up to one month. Avoid frequent freeze-thaw cycles as this can lead to degradation of the compound.
Q5: Is there a difference between this compound and this compound hydrochloride?
A5: this compound hydrochloride is the salt form of the this compound free base. While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally has enhanced water solubility and stability.[1] For most cell-based assays, either form can be used, but the hydrochloride salt may be preferable for in vivo studies due to its improved physicochemical properties.
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years) |
| 4°C | Short-term (days to weeks) | |
| In DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: Key In Vitro and Cellular Potency of this compound
| Parameter | Target/Cell Line | Value |
| IC₅₀ | TRIM24 | 8 nM[1][4] |
| Kd | TRIM24 | 31 nM[1][2][4][5] |
| Kd | BRPF1 | 14 nM[1][2][4][5] |
| Cellular EC₅₀ | HeLa cells | 50 nM[1][2][4][5] |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Low Cell Permeability: The compound is not efficiently entering the cells. 3. Incorrect Concentration: The concentration used is too low for the target cell line. 4. Serum Protein Binding: Components in the cell culture media, particularly serum, can bind to the inhibitor, reducing its effective concentration. | 1. Prepare fresh aliquots of this compound from a properly stored stock. Avoid using a stock solution that has been repeatedly frozen and thawed. 2. While this compound has good cellular potency, permeability can vary between cell lines. Consider using permeabilization agents in fixed-cell assays if appropriate. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. 4. Test the efficacy of this compound in both serum-free and serum-containing media to assess the impact of serum protein binding. |
| High cellular toxicity at effective concentrations | 1. Off-Target Effects: At high concentrations, the inhibitor may affect other cellular pathways. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of this compound that elicits the desired biological response. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Variability between experimental replicates | 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or overall cell health. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentration. | 1. Prepare a master mix of this compound in the media to add to all relevant wells, ensuring a consistent final concentration. Use calibrated pipettes for accurate dispensing. 2. Standardize cell culture conditions, including seeding density and passage number. Regularly check cell health. 3. To minimize edge effects, avoid using the outer wells of multi-well plates for data collection or ensure they are filled with media or PBS to maintain humidity. |
| Compound precipitation in media | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Ensure the final concentration of DMSO is sufficient to maintain solubility. If precipitation persists, consider preparing a lower concentration stock solution or using a different formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., a line with known TRIM24 or BRPF1 dependency)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration of the experiment (e.g., 72-96 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (AlphaLISA-based)
This protocol is a high-level overview of an AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to measure the engagement of this compound with TRIM24 in cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
HeLa cells (or other suitable cell line)
-
AlphaLISA acceptor beads conjugated to an anti-histone antibody (e.g., anti-H3)
-
AlphaLISA donor beads conjugated to a capture antibody for TRIM24
-
Lysis buffer
-
384-well white microplates
-
Alpha-enabled plate reader
Procedure:
-
Cell Treatment:
-
Seed HeLa cells in a suitable culture dish and treat with various concentrations of this compound or vehicle control for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer to release the nuclear contents.
-
-
Assay Assembly:
-
Add the cell lysate to the wells of a 384-well plate.
-
Add the AlphaLISA acceptor beads conjugated with the anti-histone antibody.
-
Add the AlphaLISA donor beads conjugated with the anti-TRIM24 antibody.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for bead-protein complex formation.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader. The signal will be inversely proportional to the amount of this compound bound to TRIM24, as the inhibitor will disrupt the TRIM24-histone interaction.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the this compound concentration to determine the cellular EC₅₀ for target engagement.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a dual inhibitor of TRIM24 and BRPF1 bromodomains.
Caption: Workflow for a cellular proliferation assay using this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Interpreting unexpected results in IACS-9571 functional assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IACS-9571 in functional assays. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Cell Viability & Proliferation Assays
Question: We are observing no significant effect on cell viability after treating our cancer cell line with this compound, even though TRIM24 is highly expressed. We expected to see a decrease in proliferation. Why might this be?
Answer: This is a common observation and several factors could be at play:
-
Cellular Context is Critical: The effects of TRIM24 inhibition are highly dependent on the specific genetic and signaling background of the cell line. While genetic knockdown of TRIM24 has been linked to impaired cell growth and apoptosis in some cancer cells, treatment with this compound did not affect the growth of MCF-7 breast cancer cells in one study.[1][2] The cellular machinery that links TRIM24 bromodomain inhibition to a specific phenotype like apoptosis or growth arrest may not be dominant in your cell model.
-
Redundancy and Compensation: Other bromodomain-containing proteins or alternative signaling pathways may compensate for the inhibition of TRIM24 and BRPF1, thus maintaining cell viability.
-
Assay Duration and Endpoint: The time required to observe a phenotypic effect can vary. An anti-proliferative effect might only become apparent after longer incubation periods (e.g., 72 hours or more) than what is typical for a standard cytotoxicity assay (e.g., 24-48 hours).
-
Focus on Target Engagement: The primary effect of this compound is to displace TRIM24 from chromatin.[2] A lack of a viability phenotype does not necessarily mean the compound is inactive. It is crucial to confirm target engagement in your specific cell line first.
Troubleshooting Steps:
-
Confirm Target Engagement: Use an assay like a cellular thermal shift assay (CETSA) or an AlphaLISA to confirm that this compound is binding to TRIM24 in your cells at the concentrations tested.[3]
-
Extend Incubation Time: Perform a time-course experiment, extending the treatment duration to 72, 96, or even 120 hours.
-
Use a More Sensitive Assay: Consider using a colony formation assay, which is a longer-term assay that can reveal more subtle effects on cell proliferation and survival.
-
Investigate Downstream Signaling: Use Western blotting or qPCR to check for modulation of known downstream targets of TRIM24 signaling, such as p53 or its targets, to confirm a biological response even in the absence of a viability phenotype.[1]
FAQ 2: Variability in Potency (IC50/EC50)
Question: Our calculated IC50/EC50 value for this compound is significantly different from the published values. What could be the cause?
Answer: Discrepancies in potency values are common and can be attributed to variations in experimental conditions. Published values provide a benchmark, but it is expected that values will vary between different labs and different experimental setups.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Cell Line Differences | Different cell lines have varying levels of target expression, different membrane permeability, and unique signaling networks that can influence compound potency. |
| Assay Type | A biochemical assay measuring direct binding (like AlphaScreen) will yield different values than a cellular assay measuring a downstream phenotypic effect (like a viability assay). |
| Cell Density | Seeding too many or too few cells can dramatically impact results. High cell density can lead to nutrient depletion and changes in growth rates, while low density can cause cellular stress. Optimize cell seeding density for each cell line. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the compound available to the cells. Test if reducing the serum concentration during treatment affects the EC50. |
| Incubation Time | The apparent potency can change with the duration of the assay. Ensure you are comparing your results to published data with similar incubation times. |
| Reagent Quality | Ensure the this compound stock is pure and has not degraded. Confirm the concentration of your stock solution. |
FAQ 3: Unexpected Results in Reporter Assays
Question: In our luciferase-based reporter assay for a specific transcription factor, this compound is showing an unexpected inhibitory effect. How can we validate this?
Answer: Small molecules can directly interfere with assay components, leading to misleading results. It is crucial to distinguish between a true biological effect on the signaling pathway and direct inhibition of the reporter enzyme (e.g., luciferase).
Troubleshooting Workflow:
Quantitative Data Summary
The following table summarizes the reported binding affinity and cellular potency of this compound.
| Assay Type | Target | Value | Reference |
| Isothermal Titration Calorimetry (ITC) Kd | TRIM24 | 31 nM | |
| Isothermal Titration Calorimetry (ITC) Kd | BRPF1 | 14 nM | |
| AlphaScreen IC50 | TRIM24 | 8 nM | |
| AlphaLISA Cellular EC50 (HeLa cells) | TRIM24 | 50 nM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol outlines a common method for assessing cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentration stock of this compound serial dilutions in culture medium.
-
Treatment: Remove the old medium from the cell plate and add the 2X compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and no-cell controls (medium only) to measure background.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP and thus reflects the number of viable cells.
Protocol 2: Western Blot for TRIM24 and p53
This protocol is for assessing changes in protein levels of TRIM24 and its known substrate, p53, following treatment with this compound.
-
Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRIM24, p53, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Signaling Pathway Visualization
TRIM24 is a complex protein that functions as a transcriptional co-regulator and an E3 ubiquitin ligase. Its bromodomain allows it to recognize and bind to acetylated histones, influencing gene expression. This compound specifically inhibits this interaction.
References
Validation & Comparative
Validating the On-Target Activity of IACS-9571 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target activity of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2] We will explore its performance against alternative approaches, namely targeted protein degradation using the PROTAC degrader dTRIM24, and selective BRPF1 inhibition with GSK-5959.
Introduction to this compound
This compound is a small molecule inhibitor that targets the bromodomains of TRIM24 and BRPF1, which are epigenetic "reader" proteins involved in the regulation of gene transcription.[2][3] Overexpression and aberrant activity of these proteins have been implicated in various cancers.[3] this compound exhibits low nanomolar affinity for both TRIM24 and BRPF1, making it a valuable chemical probe to investigate their biological functions.
Comparative Analysis of On-Target Validation Strategies
To rigorously assess the on-target activity of this compound, it is essential to compare its effects with molecules that employ different mechanisms of action. Here, we compare this compound with:
-
dTRIM24: A proteolysis-targeting chimera (PROTAC) that induces the selective degradation of the entire TRIM24 protein. This allows for a direct comparison between inhibiting a specific domain (the bromodomain) and removing the entire protein.
-
GSK-5959: A selective inhibitor of the BRPF1 bromodomain. This helps to dissect the specific contributions of TRIM24 and BRPF1 inhibition to the observed cellular phenotypes of the dual inhibitor this compound.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data from key experiments designed to validate and compare the on-target cellular activity of this compound, dTRIM24, and GSK-5959.
Table 1: Cellular Target Engagement and Potency
| Compound | Target(s) | Assay Type | Cell Line | EC50 / IC50 | Reference |
| This compound | TRIM24/BRPF1 | AlphaLISA | HeLa | 50 nM (EC50) | |
| dTRIM24 | TRIM24 (degradation) | Immunoblotting | 293FT | Max degradation at 5 µM | |
| GSK-5959 | BRPF1 | NanoBRET | HEK293 | 0.98 µM (EC50) |
Table 2: Effects on Chromatin Occupancy and Gene Transcription
| Compound | Experiment | Cell Line | Key Finding | Reference |
| This compound | ChIP-seq | MOLM-13 | Minor effect on TRIM24 chromatin association | |
| dTRIM24 | ChIP-seq | MOLM-13 | Pronounced decrease in TRIM24 chromatin association | |
| This compound | RNA-seq | MOLM-13 | Ineffectual on global gene transcription | |
| dTRIM24 | RNA-seq | MOLM-13 | Markedly deregulated a defined set of genes |
Table 3: Cellular Proliferation Assay
| Compound | Cell Line | Assay | Observation | Reference |
| This compound | MOLM-13 | Growth over time | Less effective at suppressing growth | |
| dTRIM24 | MOLM-13 | Growth over time | Suppressed growth to a greater extent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
AlphaLISA for Cellular Target Engagement
This assay measures the ability of a compound to displace a bromodomain-containing protein from its histone ligand within a cellular context.
Protocol:
-
Cell Culture: Plate HeLa cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO (vehicle control) for 2 hours.
-
Lysis and Antibody Incubation: Lyse the cells and add a mixture of biotinylated anti-histone H3 antibody and acceptor beads conjugated to an anti-TRIM24 antibody.
-
Streptavidin-Donor Bead Addition: Add streptavidin-coated donor beads.
-
Signal Detection: Incubate in the dark and read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates displacement of TRIM24 from histone H3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to determine the genome-wide chromatin occupancy of a protein of interest.
Protocol:
-
Cell Treatment: Treat MOLM-13 cells with DMSO, 2.5 µM this compound, or 2.5 µM dTRIM24.
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-TRIM24 antibody to pull down TRIM24-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a sequencing library and perform high-throughput sequencing. Analyze the data to identify regions of the genome where TRIM24 is bound.
Western Blotting for Downstream Signaling
Western blotting is used to detect changes in the protein levels of downstream effectors of the TRIM24 and BRPF1 signaling pathways.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the TRIM24/BRPF1 signaling pathways (e.g., p-STAT3, p-Akt, β-catenin, or downstream targets of the MAPK pathway).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability/Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of ATP.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, dTRIM24, or a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Conclusion
Validating the on-target activity of a chemical probe like this compound requires a multi-faceted approach. By directly comparing its effects to a protein degrader (dTRIM24) and a more selective inhibitor of one of its targets (GSK-5959), researchers can gain a deeper understanding of its mechanism of action and the specific roles of TRIM24 and BRPF1 in cellular processes. The experimental protocols and comparative data presented in this guide provide a robust framework for such validation studies. The use of cellular target engagement assays, chromatin profiling, and functional cellular assays is crucial to unequivocally demonstrate that the observed biological effects of this compound are a direct consequence of its intended on-target activity.
References
IACS-9571 vs. BET Inhibitors: A Comparative Analysis for Researchers
In the landscape of epigenetic drug discovery, small molecule inhibitors targeting bromodomains have emerged as a promising therapeutic strategy for a variety of diseases, most notably cancer. This guide provides a detailed comparative analysis of IACS-9571, a potent and selective dual inhibitor of TRIM24 and BRPF1 bromodomains, and the broader class of Bromodomain and Extra-Terminal (BET) domain inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Executive Summary
This compound distinguishes itself by selectively targeting the bromodomains of TRIM24 and BRPF1, proteins involved in the epigenetic regulation of gene expression, with high potency.[1][2][3] In contrast, BET inhibitors, a more extensively studied class of compounds, target the ubiquitously expressed BET family of proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation and key regulators of oncogenes such as MYC.[4][5] While both classes of inhibitors modulate gene transcription, their distinct target profiles result in different downstream effects and potential therapeutic applications. This guide will delve into the specifics of their biochemical and cellular activity, and in vivo efficacy, supported by experimental data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and representative BET inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency of this compound and Select BET Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Dissociation Constant (Kd) (nM) |
| This compound | TRIM24 | AlphaScreen | 8 | 31 |
| BRPF1 | - | 14 | ||
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | ~50 |
| BRD4 (BD2) | AlphaScreen | 33 | ~90 | |
| OTX015 | BRD2, BRD3, BRD4 | Pan-BET inhibitor, specific IC50/Kd not detailed in provided abstracts | ||
| ABBV-744 | BRD4 (BD2) | Highly selective for BD2, specific IC50 not detailed | >300-fold selectivity for BD2 over BD1 | |
| I-BET762 | BRD2, BRD3, BRD4 | Cell-free | 41 (BRD2), 31 (BRD3), 22 (BRD4) |
Table 2: Cellular Potency and Selectivity
| Compound | Cellular Target Engagement (EC50) | Cell Line | Selectivity |
| This compound | 50 nM | HeLa | >7,700-fold selective vs. BRD4 |
| (+)-JQ1 | Not specified in abstracts | MM.1S (Multiple Myeloma) | Pan-BET inhibitor |
| OTX015 | Submicromolar IC50s in ependymoma stem cell lines | Ependymoma Stem Cells | Pan-BET inhibitor |
| ABBV-744 | Low nanomolar antiproliferative IC50s | AML and Prostate Cancer cell lines | Highly selective for BD2 of BET proteins |
Mechanism of Action and Signaling Pathways
This compound: Targeting TRIM24 and BRPF1
This compound exerts its effects by inhibiting the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).
-
TRIM24 is a transcriptional co-regulator that acts as a "reader" of histone modifications and functions as an E3 ligase. It is implicated in the regulation of nuclear receptor-regulated transcription and has been identified as an oncogene in several human cancers. By inhibiting the TRIM24 bromodomain, this compound disrupts its ability to bind to acetylated histones, thereby modulating the transcription of TRIM24 target genes.
-
BRPF1 is a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. It plays a key role in chromatin remodeling and transcriptional regulation by facilitating the assembly and enzymatic activity of these HAT complexes. Inhibition of the BRPF1 bromodomain by this compound is expected to interfere with the function of these HAT complexes, leading to alterations in histone acetylation and gene expression.
BET Inhibitors: Targeting BRD2, BRD3, and BRD4
BET inhibitors competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the suppression of transcription of key oncogenes, most notably MYC. BRD4, a well-studied BET family member, plays a crucial role in recruiting the positive transcription elongation factor b (P-TEFb) to promoters, which is essential for transcriptional elongation. By displacing BRD4 from chromatin, BET inhibitors effectively block this process, leading to cell cycle arrest and apoptosis in cancer cells. Downstream of BRD4, pathways such as Jagged1/Notch1 signaling and the regulation of the EMT transcription factor Snail have been implicated in the context of breast cancer.
Experimental Protocols
The characterization of this compound and BET inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assays: AlphaScreen for IC50 Determination
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the ability of a compound to disrupt the interaction between a bromodomain and its acetylated histone peptide ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
His-tagged recombinant bromodomain protein (e.g., TRIM24, BRD4).
-
Biotinylated acetylated histone peptide (e.g., H3K23Ac for TRIM24, tetra-acetylated H4 for BRD4).
-
AlphaScreen™ Histidine (Nickel Chelate) Donor Beads and Streptavidin-coated Acceptor Beads.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compound and positive control (known inhibitor) serially diluted in DMSO.
-
384-well white opaque microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a known inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the following reagents in order:
-
Diluted test compound or vehicle control.
-
Diluted biotinylated histone peptide.
-
Diluted His-tagged bromodomain protein.
-
-
Incubation: Seal the plate and incubate at room temperature for 30-60 minutes to allow the protein-peptide interaction to reach equilibrium.
-
Bead Addition: In subdued light, add the AlphaScreen Donor beads followed by the Acceptor beads to each well.
-
Final Incubation: Seal the plate, protect it from light, and incubate for 60-120 minutes at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor). Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular Assays: NanoBRET™ for Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells in real-time.
Objective: To determine the cellular potency (EC50) and target engagement of a test compound.
Materials:
-
Cells expressing the target bromodomain fused to NanoLuc® luciferase (donor).
-
A cell-permeable fluorescent tracer that binds to the target bromodomain (acceptor).
-
NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Test compound serially diluted in DMSO.
-
96- or 384-well white microplates.
Procedure:
-
Cell Preparation: Culture cells expressing the NanoLuc®-bromodomain fusion protein to the appropriate density.
-
Compound and Tracer Addition: In a multiwell plate, add the test compound at various concentrations to the cells. Then, add a fixed concentration of the fluorescent tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the Nano-Glo® Substrate and the extracellular inhibitor to all wells.
-
Data Acquisition: Immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the BRET ratios to controls (vehicle-treated cells). Determine the EC50 value by plotting the normalized BRET ratio against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Xenograft Tumor Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard for evaluating the in vivo anti-tumor efficacy of novel compounds.
Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Cancer cell line or patient-derived tumor tissue.
-
Matrigel (optional, for cell line implantation).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (mixed with Matrigel) or a small fragment of patient tumor tissue into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Key metrics include tumor growth delay, tumor regression, and overall survival.
Conclusion
This compound and BET inhibitors represent two distinct yet related approaches to targeting epigenetic mechanisms in disease. This compound offers high selectivity for the non-BET bromodomains of TRIM24 and BRPF1, providing a tool to probe the specific functions of these proteins and a potential therapeutic avenue with a differentiated target profile. BET inhibitors, on the other hand, have a broader mechanism of action by targeting the entire BET family, with a well-established link to the downregulation of the potent oncogene MYC. The choice between these inhibitors will depend on the specific research question and the therapeutic context. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments in the exciting and rapidly evolving field of epigenetic drug discovery.
References
A Comparative Guide to the Efficacy of IACS-9571 and Other TRIM24 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of IACS-9571 with other known inhibitors and degraders of the Tripartite Motif Containing 24 (TRIM24) protein. The content is based on publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to TRIM24 and Its Inhibition
TRIM24, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α), is a member of the tripartite motif-containing protein family. It functions as an E3 ubiquitin ligase and a "reader" of histone modifications, playing a crucial role in the regulation of gene transcription.[1] Overexpression of TRIM24 has been implicated in the progression of various cancers, including breast, liver, and prostate cancer, by promoting cell proliferation, survival, and metastasis.[2] This has made TRIM24 an attractive therapeutic target, leading to the development of small molecule inhibitors and degraders. These molecules typically target the bromodomain of TRIM24, preventing it from binding to acetylated histones and thereby disrupting its downstream oncogenic signaling.[2]
Quantitative Comparison of TRIM24 Inhibitors
The following tables summarize the key quantitative data for this compound and other TRIM24 targeting compounds.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Type | Target(s) | IC50 (TRIM24) | Kd (TRIM24) | Cellular EC50 |
| This compound | Inhibitor | TRIM24, BRPF1 | 8 nM[3] | 31 nM[3] | 50 nM[3] |
| Compound 34 | Inhibitor | TRIM24, BRPF1B | 480 nM[4] | 222 nM[4] | Not Reported |
| dTRIM24 | Degrader | TRIM24 | Not Applicable | Not Reported | Not Reported |
Table 2: Selectivity Profile of this compound
| Off-Target | Fold Selectivity vs. TRIM24 (Kd) |
| BRPF1 | ~0.45 (dual inhibitor)[3] |
| BRPF2 | 9-fold[3] |
| BRPF3 | 21-fold[3] |
| BRD4 (1, 2) | >7,700-fold[3] |
Efficacy Comparison
This compound
This compound is a potent and selective dual inhibitor of the TRIM24 and BRPF1 bromodomains.[3] It exhibits low nanomolar IC50 and Kd values for TRIM24 and excellent cellular potency.[3][5] Its high selectivity against the BET sub-family of bromodomains, such as BRD4, makes it a valuable tool for specifically probing TRIM24/BRPF1 function.[3]
Compound 34
Compound 34 is another dual inhibitor of TRIM24 and BRPF1B.[4] However, when compared to this compound, Compound 34 demonstrates significantly lower potency, with IC50 and Kd values in the mid-nanomolar range.[4] While it served as an earlier chemical tool, its lower potency might necessitate higher concentrations in cellular assays, potentially leading to off-target effects.
dTRIM24
Signaling Pathways and Experimental Workflows
To understand the context of TRIM24 inhibition, the following diagrams illustrate a key signaling pathway involving TRIM24 and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: TRIM24 signaling and points of intervention.
Caption: Workflow for evaluating TRIM24 inhibitor efficacy.
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.
AlphaScreen Assay (for IC50 determination)
This assay is used to measure the ability of a compound to inhibit the interaction between the TRIM24 bromodomain and an acetylated histone peptide.
-
Reagents: Recombinant TRIM24 bromodomain protein (e.g., His-tagged), biotinylated acetylated histone peptide (e.g., H3K23ac), Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads.
-
Procedure:
-
The TRIM24 protein, biotinylated peptide, and the test compound are incubated together in a microplate well.
-
Acceptor beads are added and bind to the His-tagged TRIM24.
-
Donor beads are added and bind to the biotinylated peptide.
-
If TRIM24 and the peptide interact, the Donor and Acceptor beads are brought into proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.
-
An inhibitor disrupts the TRIM24-peptide interaction, reducing the AlphaScreen signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) (for Kd determination)
ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Reagents: Purified TRIM24 bromodomain protein and the inhibitor, both in the same dialysis buffer to minimize heat of dilution effects.
-
Procedure:
-
The sample cell is filled with the TRIM24 protein solution.
-
The injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor are made into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd.
Anti-Proliferative Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on cell viability and proliferation.
-
Reagents: Cancer cell line of interest, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the EC50 or IC50 value is determined.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as TRIM24.
-
Procedure:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[8]
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.[8]
-
Immunoprecipitation: An antibody specific to TRIM24 is used to immunoprecipitate the TRIM24-DNA complexes.[8]
-
DNA Purification: The cross-links are reversed, and the DNA is purified.[8]
-
Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.[8]
-
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions with enriched TRIM24 binding.
RNA Sequencing (RNA-seq)
RNA-seq is used to analyze the global changes in gene expression following inhibitor treatment.
-
Procedure:
-
RNA Extraction: Cells are treated with the inhibitor or a vehicle control, and total RNA is extracted.
-
Library Preparation: The extracted RNA is converted to a cDNA library. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.
-
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.
Conclusion
This compound stands out as a potent and selective chemical probe for studying the function of the TRIM24 and BRPF1 bromodomains. Its superior in vitro and cellular potency compared to earlier inhibitors like Compound 34 makes it a more reliable tool for target validation. The development of the degrader dTRIM24 highlights a potentially more efficacious therapeutic strategy. The enhanced anti-proliferative effects observed with dTRIM24 suggest that complete removal of the TRIM24 protein may be more effective than simply inhibiting its bromodomain function. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific research questions in the investigation of TRIM24 biology and its role in disease.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ChIP-Seq | Core Bioinformatics group [corebioinf.stemcells.cam.ac.uk]
IACS-9571 vs. dTRIM24: A Mechanistic Showdown in TRIM24-Targeted Therapeutics
A Comparative Guide for Researchers in Oncology and Drug Development
The tripartite motif-containing protein 24 (TRIM24), a transcriptional co-regulator implicated in various cancers, has emerged as a compelling therapeutic target. Two notable small molecules, IACS-9571 and dTRIM24, have been developed to modulate its activity, albeit through fundamentally different mechanisms. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: Inhibition vs. Degradation
This compound is a potent and selective inhibitor of the bromodomain of TRIM24, and also of BRPF1.[1][2] It functions by competitively binding to the acetyl-lysine binding pocket within the bromodomain, thereby preventing TRIM24 from recognizing and binding to acetylated histones on chromatin. This disruption of chromatin localization impedes the transcriptional regulatory functions of TRIM24.
In stark contrast, dTRIM24 is a heterobifunctional protein degrader, specifically a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the TRIM24 bromodomain, chemically linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity-inducing molecule brings TRIM24 into close quarters with the E3 ligase, leading to the polyubiquitination of TRIM24 and its subsequent degradation by the proteasome.[3] Thus, while this compound merely inhibits one function of TRIM24, dTRIM24 eliminates the entire protein.
Quantitative Performance: A Head-to-Head Comparison
Experimental data consistently demonstrates that the degradation approach of dTRIM24 results in a more profound and sustained biological effect compared to the inhibitory action of this compound.
| Parameter | This compound | dTRIM24 | Reference |
| Target(s) | TRIM24 and BRPF1 bromodomains | TRIM24 protein | |
| TRIM24 IC50 | 7.6 nM - 8 nM | Not Applicable | |
| TRIM24 Kd | 31 nM | Not Applicable | |
| BRPF1 Kd | 14 nM | Not Applicable | |
| Cellular EC50 | 50 nM (Target Engagement) | Not Applicable | |
| DC50 (MOLM-13 cells) | Not Applicable | 337.7 nM |
Studies directly comparing the two compounds have shown that dTRIM24 suppresses cancer cell growth more effectively than this compound and is more potent at inducing apoptosis, as measured by PARP cleavage. Furthermore, dTRIM24 treatment leads to a more significant deregulation of TRIM24 target genes.
Visualizing the Mechanisms of Action
To further elucidate the distinct operational pathways of this compound and dTRIM24, the following diagrams illustrate their respective mechanisms.
Caption: this compound competitively inhibits the TRIM24 bromodomain, preventing its association with chromatin.
Caption: dTRIM24 forms a ternary complex with TRIM24 and VHL E3 ligase, leading to proteasomal degradation of TRIM24.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative analysis of this compound and dTRIM24.
Chromatin Immunoprecipitation with high-throughput sequencing (ChIP-seq)
To quantitatively assess the displacement of TRIM24 from chromatin, a spike-in control method (ChIP-Rx) was utilized.
-
Cell Treatment: MOLM-13 cells were treated with either DMSO (vehicle), 2.5 µM this compound, or 2.5 µM dTRIM24.
-
Spike-in Control: Mouse 3T3 cells were added to each sample at a 10% ratio to the human cells for normalization.
-
Cross-linking: Cells were cross-linked with 1.1% formaldehyde.
-
Nuclei Isolation and Chromatin Sonication: Nuclei were isolated, and chromatin was sonicated to an average size of 200-500 base pairs.
-
Immunoprecipitation: Chromatin was immunoprecipitated with an anti-TRIM24 antibody.
-
Library Preparation and Sequencing: DNA was purified, and sequencing libraries were prepared for high-throughput sequencing.
RNA-sequencing (RNA-seq)
To evaluate the impact on genome-wide transcription, the following protocol was employed.
-
Cell Treatment: MOLM-13 cells were treated in biological triplicate with DMSO, 2.5 µM this compound, or 2.5 µM dTRIM24 for 24 and 48 hours.
-
RNA Isolation: Total RNA was isolated using the RNeasy kit (Qiagen).
-
Spike-in Control: ERCC spike-in control mix was added for normalization.
-
Library Preparation: Illumina Stranded mRNA prep kit was used for library preparation.
-
Sequencing: Sequencing was performed using an Illumina NextSeq 500 with single-end 75bp reads.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and dTRIM24 hinges on the specific research question. This compound, as a selective bromodomain inhibitor, is a valuable tool for dissecting the specific functions of the TRIM24 bromodomain in transcriptional regulation, and for studying the effects of inhibiting both TRIM24 and BRPF1. Its reversible nature allows for the study of acute effects of bromodomain inhibition.
Conversely, dTRIM24 offers a more potent and sustained method to probe the consequences of complete TRIM24 protein loss. Its superior anti-proliferative and pro-apoptotic effects make it a more promising candidate for therapeutic development. The profound impact of dTRIM24 on the transcriptome highlights the advantages of targeted protein degradation over simple inhibition for achieving a robust biological response. For studies aiming to understand the full spectrum of TRIM24's cellular roles or to explore a potent anti-cancer strategy, dTRIM24 is the superior chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
IACS-9571: A Comparative Analysis of its Selectivity Profile Against Bromodomain Families
For Immediate Release
HOUSTON, TX – In the competitive landscape of epigenetic drug discovery, the selectivity of a chemical probe is paramount. IACS-9571 has emerged as a potent and selective dual inhibitor of the bromodains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] This guide provides a comprehensive comparison of the selectivity profile of this compound against other bromodomain families, supported by key experimental data and methodologies, to assist researchers in making informed decisions for their studies.
Quantitative Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for TRIM24 and BRPF1 over other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family. The following tables summarize the binding affinity and inhibitory concentrations of this compound against a panel of bromodomains.
Table 1: Binding Affinity (Kd) of this compound for Target and Off-Target Bromodomains
| Bromodomain Family | Specific Protein | Binding Affinity (Kd) in nM | Selectivity Fold vs. TRIM24 | Data Source |
| Primary Targets | TRIM24 | 1.3 | - | [3] |
| BRPF1 | 2.1 | 0.6x | [3] | |
| TRIM24 (ITC) | 31 | - | [1][2][3] | |
| BRPF1 (ITC) | 14 | 2.2x | [1][2][3] | |
| BRPF Family | BRPF2 | - | 9-fold less than TRIM24/BRPF1 | [1][2][3] |
| BRPF3 | - | 21-fold less than TRIM24/BRPF1 | [1][2][3] | |
| BET Family | BRD4(1, 2) | >10,000 | >7,700-fold | [1][2][3] |
| Other | BAZ2B | 400 | ~308-fold | [3][4] |
| TAF1(2) | 1,800 | ~1,385-fold | [3] |
Table 2: Inhibitory and Cellular Potency of this compound
| Assay Type | Target | IC50 / EC50 (nM) |
| Biochemical AlphaScreen | TRIM24 | 8 |
| Cellular AlphaLISA Target Engagement | - | 50 |
High Selectivity Against the BET Sub-family
A critical feature of this compound is its profound selectivity against the BET sub-family of bromodomains.[1][2] It displays over 7,700-fold selectivity for TRIM24 versus BRD4(1, 2).[1][2][3] This is a significant advantage, as it allows researchers to probe the functions of TRIM24 and BRPF1 without the confounding effects of BET inhibition, a common off-target activity of many bromodomain inhibitors.
Experimental Protocols
The selectivity of this compound has been rigorously characterized using a variety of robust biophysical and biochemical assays.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. In the case of this compound, ITC was employed to directly measure the dissociation constant (Kd) of the compound for TRIM24 and BRPF1.[3] This method involves titrating the compound into a solution containing the target protein and measuring the heat changes that occur upon binding. The resulting data provides a direct measure of the binding affinity.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a microplate format. For this compound, it was used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the binding of a biotinylated histone peptide to the bromodomain by 50%.[3] This assay relies on the proximity of donor and acceptor beads, which generate a luminescent signal when brought together by the protein-peptide interaction. An inhibitor disrupts this interaction, leading to a decrease in the signal.
Cellular Target Engagement Assays (AlphaLISA)
To confirm that this compound can effectively engage its targets within a cellular context, AlphaLISA (a similar technology to AlphaScreen) was utilized. This assay measures the ability of the compound to displace a probe from the target protein in cell lysates, providing an EC50 value that reflects the compound's potency in a more biologically relevant environment.[3]
Broad Panel Selectivity Screening
The selectivity of this compound was further assessed against a large panel of 32 human bromodomains using the DiscoveRx BROMOscan® platform.[3] This competition binding assay measures the ability of a test compound to displace a ligand from each bromodomain in the panel, providing a comprehensive overview of its selectivity profile.
Experimental Workflow for Selectivity Profiling
The logical workflow for determining the selectivity profile of a bromodomain inhibitor like this compound is a multi-step process that moves from initial high-throughput screening to detailed biophysical characterization and cellular validation.
Caption: Workflow for determining inhibitor selectivity.
Signaling Pathway Context
This compound's targets, TRIM24 and BRPF1, are key components of the epigenetic machinery that regulates gene expression. TRIM24 is a transcriptional co-regulator and has been implicated in various cancers.[3][5] BRPF1 is a scaffolding protein that is essential for the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes.[3][5] By inhibiting the bromodomains of TRIM24 and BRPF1, this compound prevents the "reading" of acetylated lysine (B10760008) residues on histones, thereby modulating the expression of target genes involved in cell growth and proliferation.
Caption: Simplified signaling context of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimental Controls for IACS-9571 Treatment
For researchers, scientists, and drug development professionals investigating the dual TRIM24/BRPF1 bromodomain inhibitor IACS-9571, rigorous experimental design is paramount to generating reproducible and interpretable data. This guide provides a comparative overview of essential experimental controls, alternative therapeutic strategies, and detailed protocols for key assays.
This compound is a potent and selective inhibitor of the TRIM24 (Tripartite Motif Containing 24) and BRPF1 (Bromodomain and PHD Finger Containing 1) proteins.[1][2][3] It demonstrates high affinity with an IC50 of 8 nM for TRIM24 and dissociation constants (Kd) of 31 nM and 14 nM for TRIM24 and BRPF1, respectively.[2][3] A key feature of this compound is its high selectivity, showing over 7,700-fold greater selectivity for TRIM24 over the BET sub-family of bromodomains, such as BRD4.
Experimental Controls: A Comparative Framework
Proper controls are critical for attributing observed effects directly to the inhibition of TRIM24 and/or BRPF1 by this compound. A multi-faceted approach to controls, encompassing negative, positive, and comparative compounds, is recommended.
Negative Controls
Negative controls are essential to rule out off-target or non-specific effects.
-
Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (B87167) (DMSO). All experiments should include a vehicle-treated group to control for any effects of the solvent on the experimental system.
-
Inactive Enantiomer/Analog: When available, an inactive enantiomer or a structurally similar but biologically inert analog serves as a highly specific negative control. For instance, in studies involving a degrader (dTRIM24) derived from a close analog of this compound, its inactive enantiomer (eTRIM24) was synthesized and used as a chemical control for degradation. While a direct inactive enantiomer of this compound is not commercially available, this principle highlights the gold standard for controlling for off-target effects of the chemical scaffold.
Positive Controls
Positive controls are crucial for validating the experimental setup and confirming that the system can respond as expected.
-
Apoptosis Induction: For assays measuring cell death or apoptosis, a well-characterized inducing agent should be used as a positive control. Staurosporine is a commonly used positive control for inducing apoptosis.
-
Gene Expression Modulation: When assessing changes in gene expression, a known activator or repressor of a target gene of interest can serve as a positive control to validate the responsiveness of the reporter system.
Comparative Controls & Alternatives
Comparing the effects of this compound to other compounds targeting similar or distinct pathways provides a deeper understanding of its mechanism and specificity.
-
Target-Specific Inhibitors: To dissect the individual contributions of TRIM24 and BRPF1 inhibition, specific inhibitors for each target can be employed. GSK-5959, a selective BRPF1 bromodomain inhibitor, has been used to differentiate the effects of BRPF1 inhibition from the dual activity of this compound.
-
Alternative Therapeutic Strategies: Comparing this compound to alternative molecules targeting TRIM24 provides valuable context. dTRIM24, a selective proteolysis-targeting chimera (PROTAC) degrader of TRIM24, has been shown to be more effective than this compound at displacing TRIM24 from chromatin and inducing a more pronounced effect on gene transcription.
-
Broad-Spectrum Bromodomain Inhibitors: To highlight the selectivity of this compound, comparison with broad-spectrum BET bromodomain inhibitors like JQ1 can be informative.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its comparators.
| Compound | Target(s) | IC50 (TRIM24) | Kd (TRIM24) | Kd (BRPF1) | Cellular EC50 | Selectivity vs. BRD4 |
| This compound | TRIM24/BRPF1 | 8 nM | 31 nM | 14 nM | 50 nM | >7,700-fold |
| dTRIM24 | TRIM24 (Degrader) | N/A | N/A | N/A | N/A | N/A |
| GSK-5959 | BRPF1 | N/A | N/A | Potent BRPF1 inhibitor | N/A | Does not bind TRIM24 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments involving this compound.
Cell Viability/Proliferation Assay (MTT-Based)
This protocol assesses the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 25 µM) and appropriate controls (DMSO vehicle, positive control for cell death). Incubate for the desired duration (e.g., 4, 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 or EC50 value.
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the effect of this compound on the chromatin occupancy of TRIM24.
-
Cell Treatment: Treat cells with this compound (e.g., 2.5 µM for 24 hours) or DMSO vehicle control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TRIM24 or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Gene Expression Analysis (RT-qPCR)
This protocol is used to determine the effect of this compound on the expression of target genes.
-
Cell Treatment: Treat cells with this compound (e.g., 2.5 µM for 24 hours) or DMSO vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes, and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ChIP-seq analysis.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of IACS-9571: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the dual TRIM24/BRPF1 bromodomain inhibitor IACS-9571 and explores its potential for synergistic combinations with other anti-cancer agents. This document summarizes the mechanism of action of this compound and presents a framework for evaluating its synergistic efficacy, supported by detailed experimental protocols and data presentation formats.
Introduction to this compound: A Dual Inhibitor of TRIM24 and BRPF1
This compound is a potent and selective small molecule inhibitor that targets the bromodomains of two key epigenetic regulators: Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression. By inhibiting the bromodomains of TRIM24 and BRPF1, this compound disrupts their ability to read these epigenetic marks, leading to alterations in gene transcription programs that can be oncogenic.
Overexpression of TRIM24 has been linked to poor prognosis in several cancers, and it functions as a coactivator for various nuclear receptors and is also an E3 ubiquitin ligase. BRPF1 is a scaffold protein essential for the assembly and activity of histone acetyltransferase (HAT) complexes, which are critical for chromatin structure and gene regulation. The dual inhibition of these two targets by this compound presents a compelling strategy for anti-cancer therapy.
The Rationale for Combination Therapies
While single-agent targeted therapies can be effective, the development of resistance and the complexity of cancer signaling pathways often necessitate combination approaches. The goal of combining this compound with other agents is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. This can lead to enhanced tumor cell killing, reduced drug dosages, and potentially overcoming resistance mechanisms. Potential synergistic partners for this compound include, but are not limited to:
-
BCL-2 Inhibitors (e.g., Venetoclax): In hematological malignancies like Acute Myeloid Leukemia (AML), survival of cancer cells is often dependent on anti-apoptotic proteins such as BCL-2. Combining a BCL-2 inhibitor with an agent that modulates gene expression, like this compound, could synergistically induce apoptosis.
-
BET Bromodomain Inhibitors (e.g., JQ1): Although this compound is highly selective against the BET family of bromodomain proteins, combining it with a BET inhibitor could lead to a more profound and broader disruption of oncogenic transcription programs.[2][3][4][5]
-
PARP Inhibitors (e.g., Olaparib): In cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations, PARP inhibitors have shown significant efficacy. This compound, by altering the transcriptional landscape, may modulate the expression of DNA repair genes, potentially sensitizing cancer cells to PARP inhibition.[6][7][8][9]
-
Chemotherapeutic Agents: Conventional chemotherapy drugs that induce DNA damage or cell cycle arrest could be more effective when combined with this compound, which may impair the cancer cells' ability to respond to and repair cellular stress.
Quantitative Assessment of Synergy: The Combination Index
To objectively determine whether a drug combination is synergistic, additive, or antagonistic, the Combination Index (CI) method, based on the Chou-Talalay principle, is widely used.[10][11][12][13] The CI is calculated from the dose-effect curves of the individual drugs and their combination.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The following table illustrates how quantitative data on the synergistic effects of this compound with other compounds should be structured for clear comparison.
Table 1: Synergistic Effects of this compound with Various Anti-Cancer Agents
| Combination Partner | Cancer Type/Cell Line | Concentration Range (this compound) | Concentration Range (Partner) | Combination Index (CI) @ ED50 | CI @ ED75 | CI @ ED90 | Reference |
| Venetoclax | AML / MOLM-13 | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| JQ1 | Ovarian Cancer / OVCAR-3 | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| Olaparib | Breast Cancer / MDA-MB-231 | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| Cisplatin | Lung Cancer / A549 | Data not available | Data not available | Data not available | Data not available | Data not available | Hypothetical |
Note: The data in this table is hypothetical and serves as a template. Currently, there is a lack of publicly available, peer-reviewed studies providing specific Combination Index values for this compound with other anti-cancer agents.
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used to assess drug synergy.
Cell Viability Assay (MTT/MTS or CellTiter-Glo)
This assay is fundamental for determining the dose-response curves of single agents and their combinations.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination partner, and the combination of both at a constant ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
For MTT/MTS assay: Add the respective reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution and measure the absorbance at the appropriate wavelength.[14][15]
-
For CellTiter-Glo assay: Add the reagent to each well, mix to induce cell lysis, and measure the luminescent signal.[15]
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the dose-response curves. Use these curves to calculate the IC50 values for each drug and to determine the Combination Index.
Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[10][11][12]
Protocol:
-
Generate Dose-Effect Data: Obtain the fractional inhibition (Fa) at various concentrations for each drug alone and in combination.
-
Use CompuSyn Software or Similar Tools: Input the dose-effect data into a specialized software program that implements the Chou-Talalay algorithm.
-
Analyze CI Values: The software will generate CI values at different effect levels (e.g., ED50, ED75, ED90). A CI value less than 1 indicates synergy.[16]
Visualizing Pathways and Workflows
To better understand the biological rationale behind potential synergies and the experimental process, diagrams are invaluable.
References
- 1. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bromodomain and extra-terminal domain inhibitor JQ1 synergistically sensitizes human colorectal cancer cells to topoisomerase I inhibitors through repression of Mre11-mediated DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK Cells Mediate Synergistic Antitumor Effects of Combined Inhibition of HDAC6 and BET in a SCLC Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor JQ1 enhances anti-tumor immunity and synergizes with PD-1 blockade in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET-Bromodomain Inhibitor JQ1 synergized ABT-263 against colorectal cancer cells through suppressing c-Myc-induced miR-1271-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Drug Combo Improves Outcomes in Ovarian Cancer [medscape.com]
- 9. onclive.com [onclive.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. punnettsquare.org [punnettsquare.org]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of IACS-9571's Effects Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of IACS-9571, a potent and selective dual inhibitor of the bromodomains of TRIM24 and BRPF1, with genetic approaches aimed at validating its targets. The following sections present quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to offer an objective evaluation of this compound's performance against genetic methods of target validation.
Data Presentation: Pharmacological vs. Genetic Approaches
The tables below summarize the quantitative effects of this compound and genetic knockdown or degradation of its targets, TRIM24 and BRPF1, on cancer cell proliferation and survival.
Table 1: Comparison of this compound and TRIM24 Genetic Approaches on Cell Viability and Apoptosis
| Intervention | Cell Line | Assay | Result | Citation |
| This compound | MOLM-13 (Acute Myeloid Leukemia) | Cell Growth | Suppressed growth | [1] |
| HeLa (Cervical Cancer) | Target Engagement (EC50) | 50 nM | [2][3] | |
| CWR22Rv1 (Prostate Cancer) | Antiproliferation (IC50) | 10.82 µM | [2] | |
| dTRIM24 (TRIM24 Degrader) | MOLM-13 | Cell Growth | Suppressed growth to a greater extent than this compound | [1] |
| MOLM-13 | Apoptosis (PARP Cleavage) | Induced apoptosis, comparable to staurosporine | [1] | |
| TRIM24 Knockdown (shRNA) | HCT116 (Colorectal Cancer) | Proliferation | Significantly decreased | [1] |
| HCT116 | Apoptosis (Annexin V) | ~10-fold increase in apoptotic cells | [1] | |
| Acute Myeloid Leukemia Cells | Proliferation | Markedly restricted | ||
| Acute Myeloid Leukemia Cells | Apoptosis | Promoted apoptosis | ||
| TRIM24 Knockout (CRISPR/Cas9) | MCF7 (Breast Cancer) | Proliferation | Reduced tumor cell proliferation | |
| Jurkat (T-cell Leukemia) | HIV-1 Reactivation | Inhibited HIV-1 reactivation | [4] |
Table 2: Effects of BRPF1 Genetic Approaches on Cell Proliferation and Apoptosis
| Intervention | Cell Line | Assay | Result | Citation |
| BRPF1 Knockdown (siRNA) | Endocrine Therapy-Resistant Breast Cancer | Proliferation | Reduction of cell proliferation | [5] |
| Endocrine Therapy-Resistant Breast Cancer | Apoptosis | Increased apoptosis | [5] | |
| BRPF1 Knockout | Taxol-Resistant Triple-Negative Breast Cancer | Cell Viability | Sensitized resistant cells to Taxol |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or perform genetic manipulations (e.g., siRNA transfection). Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound or through genetic knockdown.
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Chromatin Immunoprecipitation (ChIP-seq) Protocol for TRIM24
This protocol was specifically used in a study comparing this compound and dTRIM24.[1]
Procedure:
-
Cell Treatment and Cross-linking: Treat 1x10^8 cells with DMSO, 2.5 µM this compound, or 2.5 µM dTRIM24. Cross-link cells with 1.1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.
-
Nuclei Isolation: Wash cells with PBS and isolate nuclei using a dounce homogenizer.
-
Chromatin Shearing: Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to fragments of 200-700 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for TRIM24. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: TRIM24 integrates multiple oncogenic signaling pathways.
Caption: BRPF1's role as a scaffold in HAT complexes and gene regulation.
Caption: Workflow for comparing pharmacological and genetic approaches.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of this compound, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the TRIM24 bromodomain reactivates latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential gene screening identifies the bromodomain-containing protein BRPF1 as a new actionable target for endocrine therapy-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Validation Assays for IACS-9571: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target validation assays for IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).[1][2][3][4] Understanding the off-target profile of a chemical probe like this compound is crucial for the accurate interpretation of experimental results and for the advancement of potential therapeutic applications. This guide presents quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding of the selectivity of this compound in comparison to other relevant compounds.
Executive Summary
This compound is a high-affinity dual inhibitor of TRIM24 and BRPF1, demonstrating low nanomolar affinities for these targets.[1][3] Its selectivity has been profiled against a panel of 32 bromodomains, revealing a high degree of specificity for TRIM24 and BRPF1 with weaker interactions observed for BRPF2, BRPF3, BAZ2B, and TAF1(2).[1] Notably, this compound displays exceptional selectivity against the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, a common off-target for many bromodomain inhibitors.[1][2]
This guide compares the off-target profile of this compound with GSK5959, a selective BRPF1 inhibitor, and dTRIM24, a proteolysis-targeting chimera (PROTAC) derived from this compound designed to induce the degradation of TRIM24.[5][6][7] While this compound inhibits the function of its targets, dTRIM24 removes the entire protein, offering a different modality for studying TRIM24 biology and potentially exhibiting a distinct off-target degradation profile.
Data Presentation: Comparative Off-Target Profiles
The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of this compound and comparator molecules against a panel of on- and off-target proteins.
Table 1: Bromodomain Selectivity of this compound
| Target Bromodomain | Dissociation Constant (Kd) in nM |
| TRIM24 | 1.3 |
| BRPF1 | 2.1 |
| BRPF2 | 12 |
| BRPF3 | 27 |
| BAZ2B | 400 |
| TAF1 (domain 2) | 1,800 |
| BRD4 (domains 1, 2) | >10,000 |
Data from a screening panel of 32 bromodomains.[1]
Table 2: Comparative Selectivity of this compound and GSK5959
| Compound | Target | IC50 / Kd | Selectivity Notes |
| This compound | TRIM24 | Kd: 1.3 nM | Dual inhibitor.[1] |
| BRPF1 | Kd: 2.1 nM | 9-fold selective over BRPF2, 21-fold over BRPF3.[1] | |
| GSK5959 | BRPF1 | IC50: ~80 nM; Kd: 10 nM | >100-fold selective over a panel of 35 other bromodomains, including BRPF2/3 and BET family.[5][8] 90-fold selective over BRPF2 and >500-fold over BET family members.[5][9] |
Table 3: Cellular Off-Target Profile of this compound vs. dTRIM24
| Compound (2.5 µM, 4 hours) | Primary Target Effect | Notable Off-Target Effects (Proteomics) |
| This compound | Inhibition of TRIM24/BRPF1 | No significant protein depletions observed.[6] |
| dTRIM24 | Degradation of TRIM24 | Strikingly selective for TRIM24 degradation. BRPF1, an off-target of the this compound warhead, was not degraded.[6] |
Experimental Protocols
Detailed methodologies for key off-target validation assays are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor to its target protein.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., TRIM24 bromodomain) at a concentration of 5-50 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of the inhibitor (e.g., this compound) at a concentration 10-20 times higher than the protein concentration in the identical buffer.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the inhibitor solution into the protein solution with adequate spacing between injections to allow the system to return to thermal equilibrium.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the inhibition of protein-protein or protein-peptide interactions in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Prepare a biotinylated histone peptide substrate (e.g., H3K23ac) and a GST-tagged bromodomain protein (e.g., TRIM24).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads in the dark.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the biotinylated histone peptide, GST-tagged bromodomain protein, and the test inhibitor at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Add the Acceptor beads and incubate for a further period (e.g., 60 minutes).
-
Add the Donor beads and incubate in the dark (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader. The signal is generated when the Donor and Acceptor beads are brought into close proximity by the protein-peptide interaction.
-
-
Data Analysis:
-
Inhibitors that disrupt the interaction will lead to a decrease in the AlphaScreen signal.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
KINOMEscan™
Objective: To profile the selectivity of a test compound against a large panel of human kinases.
Protocol:
-
Assay Principle: The assay is based on a competitive binding displacement principle. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Compound Preparation: The test compound (e.g., this compound) is typically provided at a stock concentration in DMSO.
-
Binding Assay:
-
The DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 1 µM or in a dose-response format).
-
The mixture is then added to wells containing the immobilized ligand.
-
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. Data can be visualized using a TREEspot™ interaction map, which displays the interacting kinases on a circular dendrogram of the human kinome.[10]
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blot or AlphaLISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Mandatory Visualization
Caption: Simplified signaling pathway of TRIM24 and BRPF1 in transcriptional regulation.
Caption: A logical workflow for the validation of on-target and off-target effects of a small molecule inhibitor.
Caption: A diagram illustrating the distinct mechanisms of action of this compound and dTRIM24.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IACS-9571: A Guide for Laboratory Professionals
For researchers and scientists in the drug development field, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for IACS-9571, a potent and selective dual TRIM24-BRPF1 bromodomain inhibitor used in preclinical research.
While specific institutional and local regulations must always be followed, this guide outlines the key considerations and steps for the responsible disposal of this compound, minimizing environmental impact and ensuring laboratory safety.
Understanding the Compound: Safety and Handling
This compound is a complex organic molecule intended for laboratory research use only. Although one supplier ships the compound as a non-hazardous chemical, it is crucial to handle it with care, employing standard laboratory safety protocols. A thorough review of the Safety Data Sheet (SDS) is the essential first step before handling or disposing of this compound.
Key Physicochemical and Storage Data:
| Property | Value |
| Molecular Formula | C₃₂H₄₂N₄O₈S |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO, not in water. |
| Storage (Solid) | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, requires adherence to hazardous waste regulations. The following steps provide a general framework for its disposal.
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification requirements.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep solid waste separate from liquid waste.
-
Solutions of this compound in DMSO should be collected in a designated, compatible container for flammable organic waste.
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof, and clearly labeled containers for waste collection. The container material must be compatible with the waste (e.g., a polyethylene (B3416737) container for DMSO solutions).
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and the solvent used (e.g., "Dimethyl Sulfoxide"). List all constituents and their approximate concentrations.
-
Include the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from ignition sources, especially for flammable solvent waste.
-
Keep waste containers securely closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste manifest and handover.
-
Disposal of Contaminated Materials
-
Empty Containers: The original product vial, once empty, should be managed as hazardous waste. If institutional policy allows for the disposal of "empty" containers in regular trash, it typically requires triple-rinsing with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be collected in a designated hazardous waste container.
-
Spill Cleanup: In the event of a spill, use an appropriate absorbent material. The cleanup materials must then be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Safeguarding Your Research: A Comprehensive Guide to Handling IACS-9571
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, selective chemical probes like IACS-9571. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this novel inhibitor of TRIM24 and BRPF1 bromodomains.
This compound is a high-quality chemical probe used for in vitro and in vivo evaluation of TRIM24 and/or BRPF1 bromodomain function.[1][2] While specific public data on the hazards of this compound is limited, its nature as a potent bioactive compound necessitates stringent handling protocols to minimize exposure and ensure operator safety. The following recommendations are based on best practices for handling potent chemical compounds in a laboratory setting.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's Safety Data Sheet (SDS) for this compound and the instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
